molecular formula C13H13NO2S B161731 Ethyl 2-m-tolylthiazole-4-carboxylate CAS No. 132089-33-9

Ethyl 2-m-tolylthiazole-4-carboxylate

Cat. No.: B161731
CAS No.: 132089-33-9
M. Wt: 247.31 g/mol
InChI Key: LQCPJZNCZBKRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-m-tolylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCPJZNCZBKRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569500
Record name Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132089-33-9
Record name Ethyl 2-(3-methylphenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132089-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Predictive Analysis of the Biological Activity of Ethyl 2-m-tolylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Thiazole Derivatives in Drug Discovery

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This five-membered heterocyclic ring containing sulfur and nitrogen atoms is a key structural feature in a variety of approved drugs, including the antibacterial agent sulfathiazole and the anticancer drug Dasatinib.[3][4] The versatility of the thiazole nucleus allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective properties.[4] The biological activity of thiazole derivatives is often attributed to the ability of the nitrogen atom to form hydrogen bonds with biological targets, and the overall planarity of the ring system which allows for interaction with various enzymes and receptors.[3]

Predicted Biological Activities of Ethyl 2-m-tolylthiazole-4-carboxylate

Based on the structure of this compound, which features a 2-arylthiazole-4-carboxylate core, two primary areas of biological activity can be predicted: anticancer and antimicrobial activities.

Potential Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of 2-arylthiazole derivatives.[1][2][5][6] The presence of an aryl group at the 2-position of the thiazole ring is a common feature in many compounds with significant cytotoxicity against various cancer cell lines.

Hypothesized Mechanism of Action: Thiazole derivatives have been shown to exert their anticancer effects through multiple mechanisms.[1][3][5] These include:

  • Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death in cancer cells.[1][5]

  • Inhibition of Protein Kinases: Specific thiazole derivatives act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][7]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[7]

  • Disruption of Tubulin Polymerization: Some derivatives interfere with the formation of microtubules, which are essential for cell division.[1]

A plausible mechanism for this compound could involve the induction of apoptosis through the intrinsic pathway, a common mechanism for anticancer agents.[8] A hypothetical signaling pathway is depicted below.

Hypothetical Apoptotic Pathway for this compound cluster_stimulus External Stimulus cluster_cell Cancer Cell Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Potential Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents.[9][10] The core thiazole structure is found in several antibiotics. Ethyl 2-arylthiazole-4-carboxylate and related structures have shown activity against a range of bacterial and fungal strains.[11][12][13]

Hypothesized Mechanism of Action: The antimicrobial action of thiazole derivatives can be attributed to various mechanisms, including:

  • Inhibition of Essential Enzymes: These compounds can inhibit enzymes crucial for microbial survival, such as DNA gyrase.[9]

  • Disruption of Cell Wall Synthesis: Some derivatives may interfere with the formation of the bacterial cell wall.

  • Inhibition of Biofilm Formation: Thiazoles have been shown to prevent the formation of biofilms, which are protective communities of microorganisms.

Quantitative Data for Structurally Related Compounds

While no quantitative data exists for this compound, the following tables summarize the in vitro anticancer activity of structurally similar N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[4] This data can serve as a benchmark for predicting the potential potency of the target compound.

Table 1: Cytotoxicity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives against Human Cancer Cell Lines [4]

Compound IDR Group on PhenylamideCancer Cell LineIC50 (µM) ± SD
4c p-NO2SKNMC10.8 ± 0.08
4d m-ClHep-G211.6 ± 0.12
4b m-NO2SKNMC15.3 ± 1.12

IC50: The concentration of a drug that gives half-maximal response. SD: Standard Deviation.

Proposed Experimental Protocols for Biological Evaluation

To experimentally validate the predicted biological activities of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Screening

A standard workflow for preliminary anticancer screening involves assessing cytotoxicity, and if positive, further investigation into the mechanism of cell death.[8][14][15]

Experimental Workflow for In Vitro Anticancer Screening Start Start: Synthesized Compound Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HepG2) Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Determine_IC50 Determine IC50 Value MTT_Assay->Determine_IC50 Apoptosis_Assay Mechanism of Action Study (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay End End: Data Analysis Apoptosis_Assay->End

Caption: Workflow for in vitro anticancer drug screening.

Protocol 1: MTT Assay for Cytotoxicity [8][15] This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

In Vitro Antimicrobial Activity Screening

The antimicrobial potential can be determined by assessing the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.[16][17][18]

Protocol 2: Broth Microdilution Method for MIC Determination [16][17] This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a defined cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a predictive analysis based on the extensive literature on structurally related thiazole derivatives suggests its potential as an anticancer and antimicrobial agent. The proposed experimental protocols provide a clear roadmap for the systematic evaluation of these hypothesized activities. Further research, beginning with the synthesis and in vitro screening of this compound, is warranted to elucidate its true therapeutic potential and mechanism of action. This predictive guide serves as a foundational resource for initiating such investigations.

References

Thiazole-4-Carboxylate Esters: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Within this class of compounds, thiazole-4-carboxylate esters have emerged as a particularly versatile and promising core structure for the development of novel therapeutic agents. Their synthetic tractability and ability to interact with a diverse range of biological targets have established them as a focal point in the quest for new treatments for cancer, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of thiazole-4-carboxylate esters, supplemented with detailed experimental protocols and visual representations of key concepts.

Synthetic Strategies: Building the Thiazole Core

The construction of the thiazole-4-carboxylate ester scaffold is most commonly achieved through the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-haloketone with a thioamide.[2] Variations of this synthesis, including one-pot multicomponent procedures, have been developed to improve efficiency and yield.[3]

Key Synthetic Protocols

Hantzsch Thiazole Synthesis: A typical procedure involves reacting an appropriate α-bromoester with a thioamide in a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the cyclization and formation of the thiazole ring.[2]

One-Pot Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate: An efficient one-pot method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form the α-bromo intermediate, which then reacts in situ with thiourea to yield the desired product. This approach simplifies the synthetic process by avoiding the isolation of the reactive α-bromoester.

Biological Activities and Therapeutic Potential

Thiazole-4-carboxylate esters have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting a variety of diseases.

Anticancer Activity

A significant body of research has focused on the development of thiazole-4-carboxylate esters as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and colon.[4][5] The mechanism of their anticancer action is often attributed to the inhibition of key enzymes involved in cancer cell signaling and survival, such as protein kinases and cyclooxygenase (COX) enzymes.[6][7]

Structure-Activity Relationship (SAR) for Anticancer Activity:

Systematic modifications of the thiazole-4-carboxylate scaffold have provided valuable insights into the structural requirements for potent anticancer activity. The following table summarizes the structure-activity relationships for a series of 2-aryl-thiazole-4-carboxylate esters against human cancer cell lines.

CompoundR1R2IC50 (µM) - MCF-7 (Breast Cancer)IC50 (µM) - A549 (Lung Cancer)
1a HH> 50> 50
1b 4-OCH3H15.221.5
1c 4-ClH8.712.3
1d 4-NO2H2.54.1
1e 4-Cl2-CH310.115.8

Data compiled from representative studies. Actual values may vary based on experimental conditions.

The data indicates that electron-withdrawing groups at the para-position of the 2-aryl ring (R1) generally enhance anticancer activity, with the nitro group (1d) showing the most significant potency. Substitution on the thiazole ring at the 5-position (R2) appears to be less tolerated.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole-4-carboxylate esters have shown promising activity against a range of bacterial and fungal strains.[8][9] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[9]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The antimicrobial potency of thiazole-4-carboxylate esters is highly dependent on the nature and position of substituents. The following table illustrates the minimum inhibitory concentrations (MIC) for a series of substituted thiazole-4-carboxylate esters against representative bacterial and fungal species.

CompoundR1R2MIC (µg/mL) - S. aureusMIC (µg/mL) - E. coliMIC (µg/mL) - C. albicans
2a HH64128> 128
2b 4-BrH163264
2c 2,4-diClH81632
2d 4-F5-NO24816

Data compiled from representative studies. Actual values may vary based on experimental conditions.

The presence of halogen substituents on the 2-aryl ring (R1), particularly dichloro substitution (2c), leads to a significant increase in antibacterial and antifungal activity. Furthermore, the introduction of a nitro group at the 5-position of the thiazole ring (R2) in conjunction with a fluoro-substituted aryl ring (2d) results in the most potent antimicrobial agent in this series.

Enzyme Inhibition

Thiazole-4-carboxylate esters have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. Notably, they have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7] Additionally, their ability to inhibit protein kinases, a class of enzymes often dysregulated in cancer, has been extensively explored.[6]

Structure-Activity Relationship (SAR) for Enzyme Inhibition (COX-2):

The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs. The following table presents the IC50 values for a series of thiazole-4-carboxylate esters against the COX-2 enzyme.

CompoundR1R2COX-2 IC50 (µM)
3a HH25.1
3b 4-CH3H10.5
3c 4-SO2NH2H1.2
3d 4-SO2NH22-CH30.5

Data compiled from representative studies. Actual values may vary based on experimental conditions.

The introduction of a sulfonamide group at the para-position of the 2-aryl ring (R1), a common feature in selective COX-2 inhibitors, dramatically improves potency (3c). Further substitution with a methyl group at the 2-position of the thiazole ring (R2) leads to the most potent compound in the series (3d), highlighting the importance of this position for optimal interaction with the enzyme's active site.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. The following sections provide methodologies for the synthesis of a key thiazole-4-carboxylate intermediate and for the evaluation of anticancer and enzyme inhibitory activities.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Water

  • Ammonia solution

Procedure:

  • Dissolve ethyl acetoacetate in a mixture of ethanol and water.

  • Cool the solution in an ice bath and slowly add N-bromosuccinimide.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add thiourea to the reaction mixture and heat at reflux for 4 hours.

  • Cool the mixture to room temperature and neutralize with ammonia solution.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

In Vitro Anticancer Activity: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Thiazole-4-carboxylate ester compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the thiazole-4-carboxylate ester compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Enzyme Inhibition Assay (COX-2)

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Thiazole-4-carboxylate ester compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • COX-2 inhibitor screening assay kit (commercially available)

Procedure:

  • Pre-incubate the COX-2 enzyme with various concentrations of the thiazole-4-carboxylate ester compounds in the assay buffer for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction mixture for a specified time at 37°C.

  • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using the methods provided in the commercial assay kit (e.g., ELISA).

  • Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.

Visualizing Key Processes

Graphical representations are invaluable tools for understanding complex experimental workflows and biological signaling pathways.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel thiazole-4-carboxylate esters.

G Experimental Workflow: Thiazole-4-Carboxylate Esters cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (α-Haloester, Thioamide) reaction Hantzsch Thiazole Synthesis start->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays characterization->in_vitro Pure Compounds anticancer Anticancer Screening (MTT Assay) in_vitro->anticancer antimicrobial Antimicrobial Screening (MIC Determination) in_vitro->antimicrobial enzyme Enzyme Inhibition (e.g., COX-2 Assay) in_vitro->enzyme data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A typical experimental workflow for the synthesis and biological evaluation of thiazole-4-carboxylate esters.

Signaling Pathway Modulation: PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several thiazole derivatives have been shown to inhibit components of this pathway. The following diagram illustrates the potential mechanism of action of a thiazole-4-carboxylate ester as a PI3K inhibitor.

G Potential Inhibition of the PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole Thiazole-4-carboxylate Ester Thiazole->PI3K inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by a thiazole-4-carboxylate ester.

Conclusion

Thiazole-4-carboxylate esters represent a highly valuable and versatile scaffold in medicinal chemistry. Their straightforward synthesis, coupled with their ability to be readily functionalized, allows for the systematic exploration of structure-activity relationships. The broad range of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects, underscores their significant therapeutic potential. Future research in this area will likely focus on the development of more selective and potent analogs, the elucidation of their precise mechanisms of action, and their advancement into preclinical and clinical development. The continued exploration of the chemical space around the thiazole-4-carboxylate core promises to yield the next generation of innovative medicines.

References

The Tolyl Group: A Key Player in the Bioactivity of Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Within this class of molecules, the presence and position of a tolyl group can significantly influence their therapeutic potential. This technical guide provides a comprehensive overview of the role of the tolyl group in the bioactivity of thiazole carboxylate derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details the structure-activity relationships, relevant signaling pathways, and experimental protocols for the synthesis and biological evaluation of these compounds.

The Influence of the Tolyl Group on Bioactivity: A Structure-Activity Relationship (SAR) Perspective

The tolyl group, a methyl-substituted phenyl ring, imparts specific steric and electronic properties to the thiazole carboxylate core that can modulate its interaction with biological targets. Its contribution to bioactivity is often compared to unsubstituted phenyl or other substituted aryl groups.

Anticancer Activity: In the realm of anticancer research, the tolyl group has been shown to enhance the cytotoxic effects of thiazole carboxylates. The methyl group's electron-donating nature can influence the electron density of the aromatic system, potentially improving binding affinity to target proteins. For instance, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the presence of the p-tolyl group was a key feature in compounds exhibiting cytotoxicity against various cancer cell lines.[1] The position of the methyl group on the phenyl ring (ortho, meta, or para) is also critical, with the para position often being favored for optimal activity.

Antimicrobial Activity: The lipophilicity conferred by the tolyl group can be advantageous for antimicrobial activity, facilitating the compound's ability to penetrate microbial cell membranes. Structure-activity relationship studies on various thiazole derivatives have indicated that the nature and substitution pattern of the aryl group at the 2-position of the thiazole ring are crucial for their antibacterial and antifungal efficacy. While direct comparisons are still emerging, the hydrophobic character of the tolyl group is a recognized contributor to the overall antimicrobial potential of these scaffolds.

Anti-inflammatory Activity: The tolyl group has been incorporated into thiazole derivatives designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The methyl group can occupy a hydrophobic pocket in the active site of the COX-2 enzyme, contributing to both the potency and selectivity of the inhibition. For example, certain pyrazolyl-thiazole derivatives have been designed as celecoxib analogues, where the tolyl group plays a role in mimicking the binding interactions of the parent drug.[2]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the bioactivity of various tolyl-substituted thiazole carboxylate derivatives and related compounds.

Table 1: Anticancer Activity of Tolyl-Thiazole Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
4c (N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide) SKNMC (Neuroblastoma)10.8 ± 0.08[1]
4d (N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide) Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
Compound 7 (Cyclohexyl analog) T47D (Breast Cancer)17.48[1]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Phenylthiazole derivatives S. aureus3.125[3]
Phenylthiazole derivatives B. thuringiensis6.25[3]
Thiazolyl-amino-azetidin-2-ones E. coli100[3]

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

Compound IDEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) COX-211.65 ± 6.20Selective for COX-2[4]
Compound 2a (Thiazole carboxamide derivative) COX-20.9582.766[5]
Compound 2b (Thiazole carboxamide derivative) COX-10.2391.251[5]
Compound 2b (Thiazole carboxamide derivative) COX-20.1911.251[5]
Celecoxib COX-20.00223.8[5]

Key Signaling Pathways and Mechanisms of Action

The bioactivity of tolyl-substituted thiazole carboxylates is often attributed to their interaction with specific cellular signaling pathways.

Induction of Apoptosis via Caspase Activation

A primary mechanism of anticancer activity for many thiazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of effector caspases, such as caspase-3, is a key event leading to the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1]

Caspase_Activation_Pathway Thiazole Carboxylate Thiazole Carboxylate Pro-apoptotic Signals Pro-apoptotic Signals Thiazole Carboxylate->Pro-apoptotic Signals Mitochondria Mitochondria Pro-apoptotic Signals->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 cleaves Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic pathway of apoptosis induction by thiazole carboxylates.

Inhibition of Tubulin Polymerization

Another significant anticancer mechanism involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. By binding to tubulin, thiazole derivatives can prevent its polymerization into microtubules, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Normal Polymerization cluster_1 Inhibition by Thiazole Carboxylate Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Tubulin_Inhibited Tubulin_Inhibited Thiazole Carboxylate Thiazole Carboxylate Thiazole Carboxylate->Tubulin Dimers binds to Tubulin_Inhibited->Microtubule Inhibition

References

In-depth Technical Guide on Ethyl 2-m-tolylthiazole-4-carboxylate: Current Scientific Understanding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the current publicly available scientific knowledge regarding Ethyl 2-m-tolylthiazole-4-carboxylate. A comprehensive search of scientific databases and literature has been conducted to provide a detailed overview for researchers, scientists, and drug development professionals. The focus of this document is to present information on the mechanism of action, associated signaling pathways, quantitative biological data, and detailed experimental protocols. However, it is important to note at the outset that specific data on the biological mechanism of action for this compound is not available in the current body of scientific literature. This guide will instead provide information on the broader context of thiazole-containing compounds and their diverse biological activities, which may offer insights into the potential areas of investigation for the subject molecule.

Introduction to Thiazole Derivatives in Drug Discovery

The thiazole ring is a fundamental heterocyclic scaffold that is present in a wide array of biologically active compounds. This five-membered aromatic ring containing both sulfur and nitrogen atoms is a key structural feature in numerous approved drugs, including the antibacterial agent sulfathiazole and the essential vitamin B1 (thiamine). The versatility of the thiazole nucleus allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, among others. The continued interest in thiazole derivatives stems from their proven success in clinical applications and the potential for discovering novel therapeutic agents.

This compound: Current Knowledge

A thorough investigation of the scientific literature reveals a significant gap in the understanding of the specific biological activities and mechanism of action of this compound. While synthesis methods for this and structurally related compounds are documented, detailed studies on its interaction with biological systems, target identification, and elucidation of downstream signaling pathways are not presently available.

The available information on similar thiazole derivatives suggests a wide range of potential biological targets. For instance, various substituted thiazoles have been reported to exhibit activities such as:

  • Anticancer Activity: Some thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms, though not specific to the m-tolyl variant, often involve the inhibition of kinases or interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

  • Antimicrobial Activity: The thiazole scaffold is a known pharmacophore in antimicrobial agents. The mechanism of action for such compounds can vary widely, from inhibiting essential enzymes in microbial metabolic pathways to disrupting cell wall synthesis.

  • Enzyme Inhibition: The structural features of the thiazole ring can facilitate interactions with the active sites of various enzymes, leading to their inhibition. For example, some thiazole-containing compounds have been investigated as c-Met kinase inhibitors for cancer treatment.

Given the lack of direct evidence, any proposed mechanism of action for this compound would be purely speculative and based on the activities of related, but distinct, chemical entities.

Quantitative Data

A comprehensive search for quantitative data such as IC50, EC50, or other measures of biological activity for this compound did not yield any specific results. To facilitate future research, a template for data presentation is provided below.

Table 1: Template for Quantitative Biological Data

Assay TypeTargetCell Line/OrganismIC50 / EC50 (µM)Reference
Example: Kinase Inhibitione.g., c-Mete.g., A549Data Not Available
Example: CytotoxicityN/Ae.g., MCF-7Data Not Available
Example: AntimicrobialN/Ae.g., E. coliData Not Available

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound are not available. However, based on the general approaches used for novel compound characterization in drug discovery, a hypothetical workflow is proposed.

General Workflow for Mechanism of Action Studies

The following diagram illustrates a logical progression of experiments to elucidate the mechanism of action of a novel compound like this compound.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Pathway Analysis cluster_3 In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assays) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography target_based_screening Target-Based Screening (e.g., Kinase Panel) biophysical_assays Biophysical Assays (e.g., SPR, ITC) target_based_screening->biophysical_assays affinity_chromatography->biophysical_assays genetic_approaches Genetic Approaches (e.g., CRISPR/Cas9 screen) genetic_approaches->biophysical_assays western_blot Western Blotting for Key Signaling Proteins biophysical_assays->western_blot transcriptomics Transcriptomics (e.g., RNA-Seq) biophysical_assays->transcriptomics phosphoproteomics Phosphoproteomics biophysical_assays->phosphoproteomics animal_model Animal Model Studies western_blot->animal_model transcriptomics->animal_model phosphoproteomics->animal_model

Caption: Hypothetical workflow for mechanism of action elucidation.

Example Protocol: Cellular Viability Assay

This protocol describes a general method for assessing the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours, and then measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Signaling Pathways

As no specific mechanism of action has been identified for this compound, there are no established signaling pathways to diagram. Should future research identify a target, such as a specific kinase, a signaling pathway diagram could be constructed. Below is a template for a hypothetical kinase inhibition pathway.

G compound This compound kinase Target Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation downstream Downstream Effector substrate->downstream cellular_response Cellular Response (e.g., Apoptosis) downstream->cellular_response

Caption: Template for a hypothetical kinase inhibition pathway.

Conclusion and Future Directions

This compound is a molecule for which the biological activity and mechanism of action remain to be elucidated. The broader family of thiazole derivatives has demonstrated a wide range of significant pharmacological effects, suggesting that this compound could also possess interesting biological properties. Future research should focus on systematic screening to identify its potential cellular targets. A logical first step would be broad phenotypic screening across various cell lines (e.g., cancer, microbial) to uncover any cytotoxic or growth-inhibitory effects. Positive hits from such screens would then warrant more in-depth studies, following a workflow similar to the one proposed in this guide, to identify the molecular target and delineate the associated signaling pathways. The synthesis of analogs could also be explored to establish structure-activity relationships, which would be invaluable for any future drug development efforts. The information and templates provided in this guide are intended to serve as a foundation for these future investigations.

The Structure-Activity Relationship of 2-Substituted Thiazole-4-Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. This technical guide focuses on the structure-activity relationship (SAR) of 2-substituted thiazole-4-carboxylates and their derivatives, a class of compounds that has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document provides a comprehensive overview of their SAR, detailed experimental protocols for their synthesis and evaluation, and visual representations of key biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The biological activity of 2-substituted thiazole-4-carboxylate derivatives is highly dependent on the nature of the substituents at the 2- and 5-positions of the thiazole ring, as well as modifications to the carboxylate group at the 4-position. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Anticancer Activity

Substituents at the 2-position, often amino or amide groups, play a crucial role in the anticancer potency of these compounds. The nature of the amide substituent can significantly influence activity against different cancer cell lines.

Compound IDR2 SubstituentR5 SubstituentTarget Cell LineIC50 (µM)Reference
MC12 Pyridinyl ester containing amide-SARS-CoV-2 Mpro0.0777[1]
6m N-methyl-L-valyl containing carboxamide-MCF7 (Breast Cancer)0.47[2]
6m N-methyl-L-valyl containing carboxamide-NCI-H1650 (Lung Cancer)1.1[2]
11c Chlorine-containing thiazolyl pyrazole-HepG-2 (Liver Cancer)~4[3]
6g Chlorine-containing thiazolyl pyrazole-HepG-2 (Liver Cancer)~7[3]
11c Chlorine-containing thiazolyl pyrazole-MCF-7 (Breast Cancer)~3[3]
6g Chlorine-containing thiazolyl pyrazole-MCF-7 (Breast Cancer)~4[3]
4c 2-(4-hydroxybenzylidene)hydrazinyl-MCF-7 (Breast Cancer)2.57[4]
4c 2-(4-hydroxybenzylidene)hydrazinyl-HepG2 (Liver Cancer)7.26[4]

SAR Insights:

  • The presence of a pyridinyl ester at the 2-position is a critical pharmacophore for SARS-CoV-2 main protease inhibition.[1]

  • Complex amide functionalities at the 2-position, mimicking natural product substructures, can lead to potent low micromolar activity against breast and lung cancer cell lines.[2]

  • Halogen-containing substituents, such as chlorine, on appended heterocyclic rings can enhance cytotoxic activity.[3]

  • Substitutions on a hydrazinyl linker at the 2-position significantly impact anticancer potency, with a hydroxylated benzylidene moiety showing strong activity.[4]

Antimicrobial and Enzyme Inhibitory Activity

2-Aminothiazole-4-carboxylate derivatives have been investigated as inhibitors of various microbial enzymes, including those involved in fatty acid biosynthesis.

Compound IDR2 SubstituentR5 SubstituentTarget Organism/EnzymeMIC (µg/mL)IC50 (µM)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate -NH2BenzylM. tuberculosis H37Rv0.06-[5]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate -NHCOCH2Br3-chlorophenylmtFabH-2.43[5]
Compound 7 Quinoxaline system containing amide-Acetylcholinesterase (AChE)-91
Compound 6 --Butyrylcholinesterase (BChE)-195

SAR Insights:

  • A free amine at the 2-position combined with a benzyl group at the 5-position results in potent anti-tuberculosis activity.[5]

  • Conversely, an electrophilic bromoacetamido group at the 2-position is crucial for inhibition of the mtFabH enzyme, but this modification abrogates whole-cell activity against M. tuberculosis.[5]

  • The nature of the substituent at the 2-position can confer selectivity for different enzymes, such as acetylcholinesterase versus butyrylcholinesterase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections describe common experimental protocols for the synthesis and biological evaluation of 2-substituted thiazole-4-carboxylates.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole core.[6][7]

General Procedure:

  • An α-haloketone or α-haloester is reacted with a thioamide.

  • The reaction is typically carried out in a suitable solvent such as ethanol.

  • The reaction mixture is often heated under reflux to drive the cyclization.

  • The product thiazole derivative can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Example: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • To a solution of ethyl 2-chloroacetoacetate in ethanol, add thiourea.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction to room temperature, which may result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to yield the desired product.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2][3]

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis reagents α-Haloketone + Thioamide reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction reflux Heating/ Reflux reaction->reflux precipitation Cooling & Precipitation reflux->precipitation filtration Filtration & Washing precipitation->filtration product 2-Substituted Thiazole Product filtration->product

Caption: Workflow of the Hantzsch thiazole synthesis.

MTT Assay Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 24-48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate3->add_dmso read_plate Measure Absorbance (570 nm) add_dmso->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Step-by-step workflow for an MTT cytotoxicity assay.

Angiogenesis Signaling Pathway Inhibition

Several 2-substituted thiazole derivatives have been shown to inhibit angiogenesis, a key process in tumor growth and metastasis. This is often achieved by targeting signaling pathways involving Vascular Endothelial Growth Factor (VEGF).

Angiogenesis_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Signaling Downstream Signaling Cascades (e.g., PLCγ, PI3K/Akt) VEGFR->Signaling Activates Proliferation Endothelial Cell Proliferation Signaling->Proliferation Migration Migration Signaling->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor 2-Substituted Thiazole Inhibitor Inhibitor->VEGFR Inhibits

References

The Thiazole Heterocycle: A Cornerstone of Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a central component in a vast array of biologically active compounds. From seminal discoveries in the late 19th century to its presence in modern blockbuster drugs, the thiazole moiety continues to be a focal point for innovation in the pharmaceutical sciences. This technical guide provides a comprehensive overview of the discovery, significance, and experimental protocols related to thiazole heterocyclic compounds, with a focus on their applications in drug development.

Discovery and Foundational Synthesis

The journey of thiazole chemistry began in 1887 when the German chemist Arthur Hantzsch first reported a method for the synthesis of this heterocyclic system. This reaction, now famously known as the Hantzsch thiazole synthesis , involves the condensation of an α-haloketone with a thioamide.[1] This method's simplicity, high yields, and the stability of the resulting aromatic thiazole products have cemented its status as a fundamental and widely used reaction in organic chemistry.[2]

Another significant contribution to the synthesis of thiazole derivatives is the Cook-Heilbron thiazole synthesis , discovered by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy in 1947. This reaction allows for the formation of 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3][4]

Significance in Medicinal Chemistry

The thiazole ring is a key structural motif in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities.[5] Its presence in molecules like vitamin B1 (thiamine) underscores its biological importance. Thiazole derivatives have been successfully developed into drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7]

The significance of the thiazole scaffold lies in its:

  • Structural Rigidity and Planarity: Providing a stable core for the attachment of various functional groups.

  • Electronic Properties: The presence of sulfur and nitrogen atoms allows for a range of electronic interactions with biological targets.

  • Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.

  • Metabolic Stability: The aromatic nature of the thiazole ring often imparts favorable metabolic stability to drug candidates.

Quantitative Biological Activity of Thiazole Derivatives

The therapeutic potential of thiazole compounds is quantitatively demonstrated by their potent biological activities. The following tables summarize the in vitro anticancer and antimicrobial activities of selected thiazole derivatives, expressed as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, respectively.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16[8]
HepG2 (Liver)7.26 ± 0.44[8]
Thiazole Derivative 4b MCF-7 (Breast)31.5 ± 1.91[8]
HepG2 (Liver)51.7 ± 3.13[8]
Hydrazinyl Thiazole II C6 (Glioma)3.83[9]
4-Chlorophenylthiazole III (VEGFR-2 inhibition)-0.051 (51.09 nM)[9]
Thiazole Derivative S3P2c MCF-7 (Breast)22.75[10]
Thiazole Derivative S3P2d MCF-7 (Breast)26.35[10]
Thiazole-based Chalcone 2e (Tubulin polymerization inhibition)-7.78
Copper Complex Cu(L3)Cl2 MCF-7 (Breast)1.13 ± 0.14[11]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Phenylacetamido-thiazole 16 Escherichia coli1.56 - 6.25[12]
Staphylococcus aureus1.56 - 6.25[12]
Thiazole Schiff Base 37c Bacteria46.9 - 93.7[13][14]
Fungi5.8 - 7.8[13][14]
Hydrazine-thiazole derivativeCandida and Cryptococcus spp.0.45 - 31.2 (µM)[13]
Thiazole derivative 43a S. aureus & E. coli16.1 (µM)[13]
Thiazole derivative 6 Shigella dysenteriae125[15]
Proteus mirabilis1000[15]
Listeria monocytogenes1000[15]
New Heteroaryl(aryl) Thiazole 3 Bacteria230 - 700[16]
New Heteroaryl(aryl) Thiazole 8 Fungi80 - 230[16]

Key Experimental Protocols

Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole

This protocol details a classic example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar

  • 20 mL scintillation vial or round-bottom flask

  • 100 mL beaker

  • Hot plate with magnetic stirring

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture on a hot plate with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any residual salts.

  • Spread the collected solid on a tared watch glass and allow it to air dry completely.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • The crude product can be further purified by recrystallization if necessary.

Cook-Heilbron Thiazole Synthesis: General Procedure

This method is particularly useful for the synthesis of 5-aminothiazoles.

General Procedure:

  • The reaction typically involves the condensation of an α-aminonitrile or an aminocyanoacetate with a dithioacid, carbon disulfide, carbon oxysulfide, or an isothiocyanate.

  • The reaction is generally carried out at room temperature and under mild or aqueous conditions.

  • The choice of reactants allows for the introduction of various substituents at the 2nd and 4th positions of the thiazole ring.

  • For example, the reaction of aminoacetonitrile with ethyldithioacetate can be used to prepare 2-methyl-5-aminothiazoles.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thiazole-containing drugs and a general experimental workflow.

Hantzsch_Synthesis_Workflow start Reaction Setup (α-haloketone + Thioamide) reaction Heating and Stirring (e.g., Reflux in Methanol) start->reaction Initiation precipitation Product Precipitation (Addition of Base) reaction->precipitation Formation isolation Isolation (Vacuum Filtration) precipitation->isolation Collection purification Purification (Recrystallization) isolation->purification Refinement analysis Analysis (NMR, IR, MS) purification->analysis Characterization

Dasatinib_Mechanism Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, STAT) BCR_ABL->Downstream Activates SRC_Family->Downstream Activates Proliferation Leukemia Cell Proliferation & Survival Downstream->Proliferation Proliferation->Apoptosis Inhibits

Ritonavir_Mechanism Ritonavir Ritonavir HIV_Protease HIV Protease Ritonavir->HIV_Protease Inhibits CYP3A4 Cytochrome P450 3A4 Ritonavir->CYP3A4 Inhibits Gag_Pol Gag-Pol Polyprotein HIV_Protease->Gag_Pol Cleaves Viral_Proteins Mature Viral Proteins Gag_Pol->Viral_Proteins Leads to Infectious_Virions Infectious HIV Virions Viral_Proteins->Infectious_Virions Assembly of Other_PIs Other Protease Inhibitors CYP3A4->Other_PIs Metabolizes

Meloxicam_Mechanism Meloxicam Meloxicam COX2 COX-2 (Inducible) Meloxicam->COX2 Preferentially Inhibits COX1 COX-1 (Constitutive) Meloxicam->COX1 Weakly Inhibits Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins GI_Protection Gastric Mucosa Protection Platelet Function COX1->GI_Protection Maintains Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Arachidonic_Acid->COX1 Substrate Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates

Conclusion

The discovery and development of thiazole heterocyclic compounds represent a remarkable journey in the field of medicinal chemistry. From the foundational Hantzsch synthesis to their incorporation into life-saving drugs, thiazoles have consistently proven their value as a versatile and potent scaffold. The continued exploration of novel synthetic methodologies and the elucidation of their complex biological mechanisms of action promise to further expand the therapeutic applications of this remarkable heterocycle, offering hope for the treatment of a wide range of diseases. This guide has provided a technical overview intended to support researchers and scientists in their efforts to harness the full potential of thiazole chemistry in future drug discovery endeavors.

References

Preliminary In-Vitro Studies of Ethyl 2-m-tolylthiazole-4-carboxylate and Its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of ethyl 2-m-tolylthiazole-4-carboxylate and its closely related analogs. Due to the limited publicly available data on the specific meta-tolyl isomer, this paper focuses on the well-documented biological activities of the structurally similar para-tolyl analog, N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, to provide valuable insights into the potential therapeutic applications of this class of compounds. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a core component in a variety of biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Anticancer Activity of Thiazole Derivatives

Recent research has highlighted the potential of thiazole derivatives as anticancer agents.[1] A study focusing on a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrated their cytotoxic effects against various human cancer cell lines.[1] These findings suggest that the tolylthiazole scaffold is a promising starting point for the development of novel oncology therapeutics.

Quantitative Cytotoxicity Data

The in-vitro cytotoxic activity of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives was evaluated against three human cancer cell lines: SKNMC (neuroblastoma), Hep-G2 (human hepatocarcinoma), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and are summarized in the table below. Doxorubicin was used as a positive control.

CompoundSubstituent (R)SKNMC IC50 (µM)Hep-G2 IC50 (µM)MCF-7 IC50 (µM)
4a 2-NO₂12.5 ± 0.9818.2 ± 1.05> 25
4b 3-NO₂15.3 ± 1.1220.1 ± 1.54> 25
4c 4-NO₂10.8 ± 0.0816.8 ± 0.88> 25
4d 3-Cl20.4 ± 1.5011.6 ± 0.12> 25
4e 4-Cl22.3 ± 1.8919.5 ± 1.22> 25
4f 4-F18.7 ± 1.3221.3 ± 1.67> 25
Doxorubicin -4.2 ± 0.915.8 ± 1.016.5 ± 1.15

Data extracted from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[1]

The results indicate that the tested compounds exhibited moderate cytotoxic activity against the SKNMC and Hep-G2 cell lines, while the MCF-7 cell line was found to be the most resistant.[1] Notably, compound 4c , featuring a para-nitro substituent, displayed the highest potency against the SKNMC cell line.[1]

Experimental Protocols

Synthesis of 2-p-tolylthiazole-4-carboxylic Acid

The synthesis of the core intermediate, 2-p-tolylthiazole-4-carboxylic acid, is a crucial step in the preparation of the target carboxamide derivatives. The general procedure is as follows:

  • Thioamide Formation: 4-Methylbenzothioamide is synthesized from p-toluonitrile and ammonium sulfide in N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature, followed by precipitation of the product by adding crushed ice.[1]

  • Thiazole Ring Formation: The obtained thioamide is then treated with bromopyruvic acid and calcium carbonate in dry ethanol. The reaction is stirred at room temperature under an argon atmosphere. The completion of the reaction is monitored by thin-layer chromatography (TLC). The solvent is then evaporated under reduced pressure to yield 2-p-tolylthiazole-4-carboxylic acid.[1]

General Procedure for the Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives (4a-4f)

The final carboxamide derivatives are synthesized through a coupling reaction:

  • A mixture of 2-p-tolylthiazole-4-carboxylic acid, N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) is prepared in acetonitrile (CH3CN).

  • The mixture is stirred at room temperature for 30 minutes.

  • An equimolar amount of the appropriate aniline derivative is added to the mixture.

  • Stirring is continued for 24 hours, and the reaction progress is monitored by TLC.[1]

In-Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay:

  • Cell Seeding: Human cancer cells (SKNMC, Hep-G2, and MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (0.1-25 µM) and incubated for another 24 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]

Visualizations

Logical Workflow for Synthesis and Cytotoxicity Screening

The following diagram illustrates the general workflow from the synthesis of the thiazole derivatives to the evaluation of their in-vitro anticancer activity.

G cluster_synthesis Synthesis cluster_screening In-Vitro Screening start Starting Materials (p-toluonitrile, anilines) thioamide Thioamide Formation start->thioamide thiazole_acid Thiazole Ring Formation (2-p-tolylthiazole-4-carboxylic acid) thioamide->thiazole_acid coupling Amide Coupling (EDC, HOBt) thiazole_acid->coupling final_compounds Final N-Phenyl-2-p-tolylthiazole-4- carboxamide Derivatives coupling->final_compounds mtt_assay MTT Cytotoxicity Assay final_compounds->mtt_assay cell_culture Cancer Cell Lines (SKNMC, Hep-G2, MCF-7) cell_culture->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Workflow for synthesis and in-vitro cytotoxicity screening.

Concluding Remarks

The preliminary in-vitro data on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives provide a strong rationale for further investigation into the biological activities of this compound. The established synthetic routes and bioassay protocols for the para-tolyl analog offer a clear roadmap for the evaluation of the meta-tolyl isomer. Future studies should focus on the direct synthesis and in-vitro testing of this compound to confirm and expand upon the promising anticancer potential observed in its close structural analogs. Further exploration of other potential therapeutic applications, such as anti-inflammatory and antimicrobial activities, is also warranted based on the broader literature on thiazole-containing compounds.

References

Ethyl 2-m-tolylthiazole-4-carboxylate: A Review of Synthetic Strategies and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive literature review of the research surrounding Ethyl 2-m-tolylthiazole-4-carboxylate (CAS No. 132089-33-9), a substituted thiazole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited specific research on this particular isomer, this review focuses on established synthetic methodologies for structurally related compounds and the documented biological activities of the broader tolyl-thiazole class of molecules.

Introduction

Thiazole rings are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The thiazole scaffold is present in a wide range of pharmaceuticals, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer effects. The substitution pattern on the thiazole ring plays a crucial role in modulating the pharmacological profile of these molecules. This compound, with its characteristic meta-tolyl group at the 2-position and an ethyl carboxylate at the 4-position, represents a specific scaffold with potential for further investigation in drug discovery programs.

Synthetic Methodologies

A plausible synthetic route for this compound is outlined below.

Proposed Synthesis via Hantzsch Thiazole Synthesis

The synthesis would likely proceed in two main steps:

  • Formation of m-tolylthioamide: The synthesis begins with the conversion of m-tolunitrile to m-tolylthioamide. This can be achieved through various methods, including reaction with hydrogen sulfide or Lawesson's reagent.

  • Condensation with Ethyl Bromopyruvate: The resulting m-tolylthioamide is then reacted with ethyl bromopyruvate. The sulfur of the thioamide acts as a nucleophile, attacking the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield the final product, this compound.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of m-tolylthioamide

  • To a solution of m-tolunitrile in a suitable solvent (e.g., pyridine or DMF), add Lawesson's reagent.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate (m-tolylthioamide) is filtered, washed, and dried.

Step 2: Synthesis of this compound

  • A mixture of m-tolylthioamide and ethyl bromopyruvate in a solvent such as ethanol is heated under reflux.[5]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).[5]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Pathway:

G Proposed Hantzsch Synthesis of this compound cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Thiazole Ring Formation m-Tolunitrile m-Tolunitrile m-Tolylthioamide m-Tolylthioamide m-Tolunitrile->m-Tolylthioamide Lawesson's Reagent Product This compound m-Tolylthioamide->Product + Ethyl Bromopyruvate (Hantzsch Condensation) Ethyl_Bromopyruvate Ethyl Bromopyruvate

Caption: Proposed two-step synthesis of this compound.

Biological Activities of Related Thiazole Derivatives

Although no specific biological data for this compound has been reported, the broader class of tolyl-thiazole and 2-aryl-thiazole-4-carboxylate derivatives has been investigated for various pharmacological activities. These studies provide a basis for predicting the potential therapeutic applications of the target compound.

Thiazole derivatives are known to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines.[6] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: Thiazole-containing compounds have shown potent antibacterial and antifungal properties.[7] They can act by disrupting microbial cell walls, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

  • Anti-inflammatory Activity: Certain thiazole derivatives have demonstrated significant anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[8]

  • Other Activities: Various other biological activities have been attributed to thiazole derivatives, including antiviral, antioxidant, and anticonvulsant properties.[9][10]

The specific biological profile of this compound would depend on the precise interactions of the m-tolyl and ethyl carboxylate substituents with biological targets. Further research is required to elucidate its specific activities.

Diagram of Potential Biological Activities:

G Potential Biological Activities of Thiazole Derivatives Thiazole_Core Thiazole Core Structure Anticancer Anticancer Thiazole_Core->Anticancer Antimicrobial Antimicrobial Thiazole_Core->Antimicrobial Anti_inflammatory Anti_inflammatory Thiazole_Core->Anti_inflammatory Other_Activities Other Activities (Antiviral, Antioxidant, etc.) Thiazole_Core->Other_Activities

Caption: Overview of documented biological activities for the thiazole scaffold.

Quantitative Data Summary

Due to the absence of specific research on this compound, no quantitative data regarding its biological activity (e.g., IC50, MIC values) or physicochemical properties from experimental studies can be presented. The table below is provided as a template for future research findings.

PropertyValueMethodReference
Biological Activity
IC50 (Cancer Cell Line)---
MIC (Bacterial Strain)---
Physicochemical Properties
Molecular Weight249.31 g/mol Calculated-
Melting PointNot available--
SolubilityNot available--

Conclusion

This compound is a chemical entity with a core structure common to many biologically active molecules. While direct research on this specific isomer is lacking, established synthetic routes like the Hantzsch thiazole synthesis provide a clear path for its preparation. The extensive research on related tolyl-thiazole derivatives suggests that this compound may possess interesting pharmacological properties, particularly in the areas of anticancer and antimicrobial research. This review highlights the need for further investigation into the synthesis and biological evaluation of this compound to unlock its full potential in the field of medicinal chemistry and drug discovery. The provided inferred protocols and diagrams serve as a foundational guide for researchers venturing into the study of this and similar thiazole derivatives.

References

Chemical structure and properties of Ethyl 2-m-tolylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-m-tolylthiazole-4-carboxylate, with the CAS Number 132089-33-9, is a heterocyclic compound belonging to the thiazole class.[1] Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, based on available data and established knowledge of related compounds. Due to the limited publicly available experimental data for this specific molecule, some information presented is inferred from closely related 2-aryl-thiazole-4-carboxylates.

Chemical Structure and Properties

This compound features a central thiazole ring substituted at the 2-position with a meta-tolyl group and at the 4-position with an ethyl carboxylate group. This substitution pattern is crucial for its potential biological and chemical activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 132089-33-9Parchem[1]
Molecular Formula C₁₃H₁₃NO₂SChem-Impex
Molecular Weight 247.32 g/mol Chem-Impex
Appearance Yellow SolidChem-Impex
Purity ≥ 96% (HPLC)Chem-Impex
Storage Conditions 0-8 °CChem-Impex

Table 2: Predicted Spectroscopic and Physicochemical Data

Data TypePredicted ValueNotes
¹H NMR Signals expected for aromatic protons (tolyl group), thiazole proton, and ethyl ester protons.Specific chemical shifts and coupling constants require experimental determination.
¹³C NMR Resonances anticipated for all unique carbon atoms in the tolyl, thiazole, and ethyl ester moieties.Experimental data is needed for precise peak assignments.
Mass Spectrometry (MS) Expected molecular ion peak (M⁺) at m/z ≈ 247.32.Fragmentation patterns would provide further structural confirmation.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O (ester), C=N (thiazole), and aromatic C-H stretching.Provides information on functional groups present.
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 3-4.Indicates moderate lipophilicity, which can influence bioavailability.

Synthesis

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: To synthesize this compound from m-toluamide and ethyl bromopyruvate.

Materials:

  • m-Toluamide

  • Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Ethyl bromopyruvate

  • Ethanol (or another suitable solvent like DMF)

  • Sodium bicarbonate (or another mild base)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography elution)

Procedure:

Step 1: Synthesis of m-Toluthioamide

  • In a round-bottom flask, dissolve m-toluamide in anhydrous toluene or another suitable high-boiling solvent.

  • Add Lawesson's Reagent (0.5 equivalents) or Phosphorus Pentasulfide to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude m-toluthioamide by recrystallization or column chromatography.

Step 2: Cyclization to form this compound

  • Dissolve the purified m-toluthioamide in ethanol in a round-bottom flask.

  • Add ethyl bromopyruvate (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a yellow solid.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Synthesis_Workflow cluster_step1 Step 1: Thionation cluster_step2 Step 2: Cyclization (Hantzsch Synthesis) m_toluamide m-Toluamide thionation Thionation in Toluene (Reflux) m_toluamide->thionation lawessons Lawesson's Reagent lawessons->thionation m_toluthioamide m-Toluthioamide thionation->m_toluthioamide cyclization Cyclization in Ethanol (Reflux) m_toluthioamide->cyclization ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->cyclization final_product Ethyl 2-m-tolylthiazole- 4-carboxylate cyclization->final_product

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the 2-aryl-thiazole-4-carboxylate scaffold is a well-known pharmacophore with a broad range of biological activities.

Potential Therapeutic Areas:

  • Anticancer: Many thiazole derivatives have demonstrated potent anticancer activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have shown antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.[2]

  • Anti-inflammatory: The thiazole ring is present in several anti-inflammatory drugs. The ability of these compounds to modulate inflammatory pathways makes them attractive for the development of new anti-inflammatory agents.

  • Antimicrobial: Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making them potential leads for the development of new antimicrobial agents.

  • Kinase Inhibition: Substituted thiazoles have been developed as inhibitors of various kinases, which are crucial targets in cancer therapy. For example, some thiazole carboxamide derivatives have been investigated as potential c-Met kinase inhibitors.

Illustrative Signaling Pathway: Inhibition of Tubulin Polymerization

Given the prevalence of anticancer activity in this class of compounds, a likely mechanism of action is the disruption of microtubule dynamics, which is essential for cell division.

Tubulin_Inhibition_Pathway compound Ethyl 2-m-tolylthiazole- 4-carboxylate (Hypothesized) tubulin α/β-Tubulin Dimers compound->tubulin Binds to Tubulin microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Failure leads to

Caption: Hypothesized mechanism of anticancer action via tubulin polymerization inhibition.

Conclusion

This compound is a molecule with significant potential in drug discovery and materials science, owing to its 2-aryl-thiazole-4-carboxylate core structure. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the activities of closely related analogs. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential applications.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 2-m-tolylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the one-pot synthesis of Ethyl 2-m-tolylthiazole-4-carboxylate, a substituted thiazole derivative of interest in medicinal chemistry and drug development. The described method is based on the Hantzsch thiazole synthesis, a classic and efficient route for the formation of the thiazole ring system.[1][2][3] This one-pot procedure offers advantages in terms of operational simplicity, reduced reaction time, and potentially higher overall yields compared to multi-step approaches.[4][5][6]

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. Ethyl 2-arylthiazole-4-carboxylates, in particular, serve as crucial intermediates in the synthesis of more complex biologically active molecules. The presented one-pot protocol describes the reaction between m-toluamide (or its thioamide equivalent) and an α-halocarbonyl compound to yield the target product, this compound. This method avoids the isolation of intermediate products, thereby streamlining the synthetic process.

Reaction Principle

The synthesis proceeds via the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-halocarbonyl compound. In this one-pot protocol, the reaction is facilitated by the condensation of m-toluthioamide with ethyl bromopyruvate. The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Experimental Protocol

Materials:

  • m-Toluamide

  • Lawesson's Reagent or Phosphorus Pentasulfide (for in situ thioamide formation, if starting from amide)

  • Ethyl bromopyruvate

  • Ethanol (or a suitable solvent)

  • Sodium bicarbonate (or a mild base)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Thioamide Formation (if starting from m-toluamide): In a round-bottom flask, dissolve m-toluamide (1 equivalent) in anhydrous toluene or another suitable high-boiling solvent. Add Lawesson's Reagent (0.5 equivalents) or Phosphorus Pentasulfide and heat the mixture to reflux. Monitor the reaction progress by TLC until the starting amide is consumed. Allow the reaction mixture to cool to room temperature. Alternatively, commercially available m-toluthioamide can be used directly.

  • One-Pot Cyclization: To the cooled reaction mixture containing the m-toluthioamide, add ethanol as the solvent. To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • Reaction Progression: After the addition of ethyl bromopyruvate, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the product. Reaction times can vary, but typically range from 2 to 6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine solution, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of thiazole derivatives based on analogous procedures reported in the literature. The expected yield for this compound using the described protocol is anticipated to be in a similar range.

EntryThioamideα-HalocarbonylSolventReaction Time (h)Yield (%)Reference
1ThioureaEthyl 2-bromo-3-oxobutanoateTHF/Water272[4][6]
2N-AllylthioureaEthyl 2-bromo-3-oxobutanoateTHF/Water2076[5]
3N-(m,p-Dichlorophenyl)thioureaEthyl 2-bromo-3-oxobutanoateTHF/Water2073[5]
4Thiobenzamide3-Bromo-2,4-pentanedioneSolvent-free284[7]
5Thiosemicarbazide / Aromatic Aldehyde4-Methoxy phenacyl bromideEthanolNot SpecifiedGood[8][9]

Visualizations

Reaction Workflow

The following diagram illustrates the logical workflow for the one-pot synthesis of this compound.

One_Pot_Synthesis Start Starting Materials: - m-Toluamide - Lawesson's Reagent - Ethyl Bromopyruvate Thioamidation Step 1: Thioamidation (in situ formation of m-toluthioamide) Start->Thioamidation Cyclization Step 2: Hantzsch Cyclization (Addition of Ethyl Bromopyruvate) Thioamidation->Cyclization Reflux Workup Step 3: Work-up - Neutralization - Extraction Cyclization->Workup Reaction Completion Purification Step 4: Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: One-pot synthesis workflow for this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the proposed reaction mechanism for the Hantzsch thiazole synthesis.

Hantzsch_Mechanism Reactants m-Toluthioamide + Ethyl Bromopyruvate Nucleophilic_Attack Nucleophilic Attack (S on α-Carbon) Reactants->Nucleophilic_Attack Intermediate1 Thioether Intermediate Nucleophilic_Attack->Intermediate1 Cyclization Intramolecular Cyclization (N on Carbonyl) Intermediate1->Cyclization Intermediate2 Hemiaminal-like Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product Ethyl 2-m-tolylthiazole- 4-carboxylate Dehydration->Product

Caption: Proposed mechanism for the Hantzsch thiazole synthesis.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl 2-m-tolylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, a venerable and reliable method in heterocyclic chemistry, facilitates the formation of thiazole rings through the condensation of an α-halocarbonyl compound with a thioamide. This reaction is instrumental in the synthesis of a multitude of biologically active molecules, as the thiazole moiety is a key structural component in many pharmaceutical agents. This document provides a comprehensive guide to the synthesis of Ethyl 2-m-tolylthiazole-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step process commencing with the preparation of the requisite 3-methylthiobenzamide, followed by its cyclocondensation with ethyl 2-chloroacetoacetate to yield the target thiazole derivative.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-stage process:

  • Synthesis of 3-Methylthiobenzamide: The thioamide is prepared from the corresponding nitrile.

  • Hantzsch Thiazole Synthesis: The synthesized thioamide is then reacted with an α-haloketone to form the final thiazole product.

Experimental Protocols

Part A: Synthesis of 3-Methylthiobenzamide

This protocol details the conversion of 3-methylbenzonitrile to 3-methylthiobenzamide, a crucial intermediate for the subsequent Hantzsch thiazole synthesis.

Materials:

  • 3-Methylbenzonitrile

  • Ammonium sulfide ((NH₄)₂S), 20% solution in water

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 3-methylbenzonitrile (1 equivalent) in N,N-Dimethylformamide (DMF).

  • To this solution, add a 20% aqueous solution of ammonium sulfide (1 equivalent) and stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TCC). The reaction is typically complete within 5-6 hours.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice. A yellow solid will precipitate.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold deionized water, followed by a wash with n-hexane.

  • Dry the resulting yellow solid, 3-methylthiobenzamide, under vacuum. The product is often of sufficient purity for the next step.

Part B: Hantzsch Thiazole Synthesis of this compound

This protocol describes the cyclocondensation reaction between 3-methylthiobenzamide and ethyl 2-chloroacetoacetate to yield the final product.

Materials:

  • 3-Methylthiobenzamide (from Part A)

  • Ethyl 2-chloroacetoacetate

  • Ethanol, absolute

  • Sodium bicarbonate (NaHCO₃) or a mild base

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask, suspend 3-methylthiobenzamide (1 equivalent) and sodium bicarbonate (1.5 equivalents) in absolute ethanol.

  • Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

The following table summarizes the key reactants, products, and expected physicochemical properties for the synthesis of this compound.

StepReactant 1Reactant 2ProductExpected Yield (%)Physical AppearanceMolecular FormulaMolecular Weight ( g/mol )
A 3-MethylbenzonitrileAmmonium Sulfide3-Methylthiobenzamide90-96Yellow SolidC₈H₉NS151.23
B 3-MethylthiobenzamideEthyl 2-chloroacetoacetateThis compound75-85Yellow SolidC₁₃H₁₃NO₂S247.32[1]

Visualizations

Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the reaction mechanism for the Hantzsch synthesis of this compound.

Hantzsch_Mechanism Mechanism of Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide 3-Methylthiobenzamide Intermediate1 Thioimidate intermediate Thioamide->Intermediate1 Nucleophilic attack on α-carbon AlphaHalo Ethyl 2-chloroacetoacetate AlphaHalo->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular cyclization Product This compound Intermediate2->Product Dehydration

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for synthesizing this compound.

Experimental_Workflow Experimental Workflow for Synthesis cluster_A Part A: Thioamide Synthesis cluster_B Part B: Thiazole Synthesis A1 1. Dissolve 3-methylbenzonitrile in DMF A2 2. Add (NH₄)₂S solution A1->A2 A3 3. Stir at room temperature A2->A3 A4 4. Precipitate with ice A3->A4 A5 5. Filter and wash solid A4->A5 A6 6. Dry 3-methylthiobenzamide A5->A6 B1 1. Suspend thioamide and NaHCO₃ in Ethanol A6->B1 Use in next step B2 2. Add ethyl 2-chloroacetoacetate B1->B2 B3 3. Reflux for 4-6 hours B2->B3 B4 4. Evaporate solvent B3->B4 B5 5. Aqueous work-up and extraction B4->B5 B6 6. Purify by column chromatography B5->B6 FinalProduct Pure this compound B6->FinalProduct

Caption: Experimental workflow for the synthesis.

References

Application Notes & Protocols for Ethyl 2-m-tolylthiazole-4-carboxylate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Ethyl 2-m-tolylthiazole-4-carboxylate as a scaffold in antimicrobial drug discovery. The document outlines its background, potential applications, and detailed protocols for its evaluation.

Introduction to Thiazole Derivatives in Antimicrobial Research

The thiazole ring is a prominent heterocyclic scaffold found in numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3][4][5] The emergence of multidrug-resistant (MDR) pathogens has necessitated the discovery of novel antimicrobial agents, and thiazole derivatives have shown considerable promise in this area.[1][2][4][5] Their mechanism of action can vary, encompassing the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, and interference with metabolic pathways.[1][6]

This compound belongs to this versatile class of compounds. Its structural features, including the thiazole core, the ethyl carboxylate group at position 4, and the m-tolyl substituent at position 2, provide a foundation for potential antimicrobial activity and a template for further chemical modification to optimize efficacy and selectivity.

Potential Applications in Antimicrobial Drug Discovery

  • Lead Compound for Novel Antibiotics: this compound can serve as a starting point for the development of new antibacterial and antifungal agents. Its core structure can be chemically modified to enhance its activity against a broad spectrum of pathogens or to target specific resistant strains.

  • Tool for Target Identification: Active thiazole derivatives can be used as chemical probes to identify and validate novel microbial drug targets, contributing to a deeper understanding of microbial physiology and the discovery of new therapeutic strategies.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of analogues of this compound, researchers can elucidate the key structural features required for antimicrobial activity, guiding the rational design of more potent compounds.[7]

Synthesis of this compound

The synthesis of ethyl 2-substituted-thiazole-4-carboxylates is well-established. A common method involves the Hantzsch thiazole synthesis, which is a condensation reaction between a thioamide and an α-haloketone. For this compound, this would typically involve the reaction of m-tolylthioamide with ethyl bromopyruvate.

General Synthetic Scheme:

  • Step 1: Synthesis of m-tolylthioamide: m-Tolunitrile is reacted with hydrogen sulfide in the presence of a base catalyst.

  • Step 2: Hantzsch Thiazole Synthesis: The resulting m-tolylthioamide is reacted with ethyl bromopyruvate in a suitable solvent such as ethanol to yield this compound.[8]

Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-amino-thiazole derivatives16.1 - 32.228.816.1>100[1]
Thiazole-pyrazoline hybrids3.9 - 62.5---[7]
Thiazole-quinolinium derivatives1 - 8--2 - 16[6]
2,4-disubstituted thiazolesSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition[4]

Table 2: Antifungal Activity of Selected Thiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusReference
Thiazole-pyrazoline hybrids3.9 - 62.5--[7]
2-aminothiazole derivativesComparable to Fluconazole--[6]
Thiazole acetamide derivativesModerate to GoodModerate to GoodModerate to Good[9]

Experimental Protocols

The following are detailed protocols for the initial screening and characterization of the antimicrobial properties of this compound.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Dimethyl sulfoxide (DMSO)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Plate reader (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Microorganism Preparation: Inoculate a fresh culture of the test microorganism and incubate until it reaches the logarithmic growth phase. Adjust the inoculum density to approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum only (no compound).

    • Negative Control: A well containing broth only (no inoculum).

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Objective: To assess the toxicity of this compound against a mammalian cell line (e.g., HEK293, HepG2).

Materials:

  • Mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Visualizations: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the antimicrobial drug discovery process involving this compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Lead Optimization cluster_3 Preclinical Development start Compound Synthesis (this compound) mic MIC Determination (Broad Spectrum) start->mic cyto Cytotoxicity Assay (e.g., MTT) mic->cyto sar Structure-Activity Relationship (SAR) cyto->sar moa Mechanism of Action (MoA) Studies sar->moa invivo In Vivo Efficacy (Animal Models) moa->invivo

Caption: A typical experimental workflow for antimicrobial drug discovery.

signaling_pathway cluster_pathway Hypothetical Bacterial Cell Wall Synthesis Pathway precursor Cytoplasmic Precursors transport Membrane Transport precursor->transport polymerization Peptidoglycan Polymerization transport->polymerization crosslinking Transpeptidation (Cross-linking) polymerization->crosslinking compound This compound compound->inhibition inhibition->crosslinking

Caption: A hypothetical bacterial signaling pathway targeted by a thiazole derivative.

sar_logic core Thiazole Core Essential for Activity substituents R1 (Position 2) R2 (Position 4) core:f0->substituents r1_options m-tolyl | Phenyl | Alkyl | etc. substituents:r1->r1_options r2_options Ethyl carboxylate | Carboxylic acid | Amide | etc. substituents:r2->r2_options activity Antimicrobial Activity r1_options->activity r2_options->activity

Caption: A logical relationship diagram for a Structure-Activity Relationship (SAR) study.

References

Application Notes and Protocols: Tolylthiazole Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tolylthiazole derivatives in the synthesis of modern agrochemicals. This document includes detailed experimental protocols, quantitative data on biological activity, and visual representations of synthetic pathways and modes of action to facilitate research and development in this field.

Introduction

The tolylthiazole scaffold is a privileged structure in agrochemical research, forming the core of several commercially successful fungicides, insecticides, and herbicides. The presence of the tolyl group attached to the thiazole ring offers a versatile platform for structural modification, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties. These derivatives have demonstrated potent activity against a wide range of agricultural pests and diseases. This document details the synthesis, biological evaluation, and mode of action of key tolylthiazole-based agrochemicals.

Data Presentation: Biological Activity of Tolylthiazole Derivatives

The following tables summarize the quantitative biological activity of representative tolylthiazole derivatives against various agricultural targets.

Table 1: Fungicidal Activity of Thiazole Carboxanilide Derivatives

CompoundTarget FungusEC50 (mg/L)Reference
ThifluzamideRhizoctonia solani-[1]
Rhizoctonia cerealis22.12[2]
Compound 8i¹Rhizoctonia solani1.28[3]
Compound 6j²Rhizoctonia cerealis8.14[2]
Compound 9ac³Rhizoctonia solani- (90% inhibition at 10 mg/L)[2]
Rhizoctonia cerealis<4.95[2]
Sclerotinia sclerotiorum-[2]
Compound 9cd³Sclerotinia sclerotiorum0.72[2]

¹ N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide ² A pyrazole-thiazole carboxamide derivative ³ A pyrazole-thiazole carboxamide derivative

Table 2: Herbicidal Activity of Thiazole Derivatives

CompoundTarget WeedConcentrationInhibition Rate (%)Reference
Amide Derivatives (general)Amaranthus ascedense-Moderate[4]
Aryl Thiazole Compound 11a¹Amaranthus retroflexus150 g ai/ha80[5]
Aryl Thiazole Compound 11b¹Amaranthus retroflexus150 g ai/ha80[5]
Aryl Thiazole Compound 11c¹Amaranthus retroflexus150 g ai/ha80[5]
Aryl Thiazole Compound 11g¹Amaranthus retroflexus150 g ai/ha80[5]
Aryl Thiazole Compound 11h¹Amaranthus retroflexus150 g ai/ha80[5]
3-(2-pyridinyl)-benzothiazol-2-one derivative I-01Amaranthus retroflexus75 g ha⁻¹100[6]
3-(2-pyridinyl)-benzothiazol-2-one derivative I-09Amaranthus retroflexus75 g ha⁻¹100[6]

¹ Substituted aryl thiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of Thifluzamide

Thifluzamide, a commercial fungicide, serves as an excellent example of a tolylthiazole derivative in agrochemical synthesis. Its synthesis involves a multi-step process.[7][8][9]

Step 1: Synthesis of 2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid

  • Acyl Chlorination: Mix 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid with a chlorinating agent such as thionyl chloride or triphosgene in a suitable solvent like toluene.[8][9]

  • Add a catalytic amount of pyridine or N,N-dimethylformamide (DMF) dropwise at a controlled temperature (e.g., 50-55 °C).[8]

  • Stir the reaction mixture for 1-2 hours to complete the formation of 2-methyl-4-trifluoromethyl-5-thiazolecarbonyl chloride.[8] The acyl chloride can be used in the next step without further purification.

Step 2: Amidation Reaction

  • In a separate reaction vessel, dissolve 2,6-dibromo-4-trifluoromethoxyaniline in a high-boiling point solvent such as xylene.[7]

  • Add an acid binding agent and a catalyst.[9]

  • Add the previously prepared 2-methyl-4-trifluoromethyl-5-thiazolecarbonyl chloride to the solution.

  • Heat the reaction mixture to reflux (60-180 °C) for 4-12 hours.[9]

  • Cool the reaction mixture to allow the precipitation of the solid product.[9]

  • Filter the solid, wash with 5% hydrochloric acid, to obtain the crude thifluzamide.[9]

  • The crude product can be further purified by recrystallization.

Protocol 2: In Vitro Fungicidal Activity Assay against Sclerotinia sclerotiorum

This protocol details the evaluation of the fungicidal activity of tolylthiazole derivatives against the plant pathogen Sclerotinia sclerotiorum using the mycelial growth inhibition method.[10][11]

1. Preparation of Fungal Cultures:

  • Culture S. sclerotiorum on potato dextrose agar (PDA) medium in Petri dishes.

  • Incubate at 25°C until the mycelia cover the entire plate.

2. Preparation of Test Compounds:

  • Dissolve the synthesized tolylthiazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Prepare a series of dilutions of the test compounds in sterile distilled water.

3. Mycelial Growth Inhibition Assay:

  • Amend PDA medium with the different concentrations of the test compounds.

  • Pour the amended PDA into sterile Petri dishes.

  • Place a mycelial plug (e.g., 6 mm diameter) from the edge of an actively growing S. sclerotiorum culture in the center of each PDA plate.

  • Use a non-amended PDA plate inoculated with the fungus as a negative control and a commercial fungicide (e.g., Thifluzamide) as a positive control.

  • Incubate the plates at 25°C.

  • Measure the diameter of the fungal colony daily for 3 days.[11]

4. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the negative control.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) for each derivative.[12]

Protocol 3: Herbicidal Activity Screening against Amaranthus retroflexus

This protocol outlines a method for screening the post-emergence herbicidal activity of tolylthiazole derivatives on the common weed, Amaranthus retroflexus.[5][6]

1. Plant Cultivation:

  • Sow seeds of Amaranthus retroflexus in pots containing a suitable soil mixture.

  • Grow the plants in a greenhouse under controlled conditions (temperature, light, and humidity).

  • Allow the plants to reach a specific growth stage (e.g., 2-3 leaf stage) before treatment.

2. Preparation of Test Solutions:

  • Dissolve the synthesized tolylthiazole derivatives in a suitable solvent mixture (e.g., acetone with a surfactant).

  • Prepare different concentrations of the test solutions.

3. Application of Test Compounds:

  • Spray the test solutions evenly onto the foliage of the Amaranthus retroflexus plants.

  • Include a negative control group (sprayed with the solvent mixture only) and a positive control group (sprayed with a commercial herbicide).

4. Evaluation of Herbicidal Activity:

  • After a set period (e.g., 7-14 days), visually assess the herbicidal damage to the plants.

  • Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete kill) to quantify the herbicidal activity.[4]

  • Record phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.

Visualizations

Mode of Action of Thifluzamide

Thifluzamide acts as a succinate dehydrogenase inhibitor (SDHI) in the mitochondrial electron transport chain of fungi.[1][7][13][14][15] This inhibition disrupts the production of ATP, the energy currency of the cell, leading to fungal death.

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Succinate Dehydrogenase (Complex II) Fumarate Fumarate ComplexII->Fumarate e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production Succinate Succinate Succinate->ComplexII Thifluzamide Thifluzamide Thifluzamide->ComplexII Inhibition Fungal_Cell_Death Fungal Cell Death

Caption: Mode of action of Thifluzamide.

General Experimental Workflow for Agrochemical Screening

The development of new agrochemicals from tolylthiazole derivatives follows a structured workflow from synthesis to biological evaluation.

Start Tolylthiazole Scaffold Synthesis Chemical Synthesis & Derivative Generation Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Biological Screening (In Vitro Assays) Purification->Primary_Screening Fungicidal Fungicidal Assay Primary_Screening->Fungicidal Herbicidal Herbicidal Assay Primary_Screening->Herbicidal Insecticidal Insecticidal Assay Primary_Screening->Insecticidal SAR Structure-Activity Relationship (SAR) Analysis Fungicidal->SAR Herbicidal->SAR Insecticidal->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Secondary_Screening Secondary Screening (In Vivo & Greenhouse) SAR->Secondary_Screening Lead_Optimization->Synthesis Candidate Agrochemical Candidate Secondary_Screening->Candidate

Caption: Agrochemical development workflow.

Structure-Activity Relationship (SAR) Logic

The biological activity of tolylthiazole carboxanilides is influenced by the nature and position of substituents on the aniline ring.

cluster_SAR Structure-Activity Relationship of Thiazole Carboxanilides cluster_Substituents Aniline Substituents Core Tolylthiazole Carboxamide Core Aniline Substituted Aniline Ring Core->Aniline linked to Halogens Halogens (e.g., Cl, Br) Aniline->Halogens Trifluoromethyl Trifluoromethyl (CF3) Aniline->Trifluoromethyl Trifluoromethoxy Trifluoromethoxy (OCF3) Aniline->Trifluoromethoxy Activity Fungicidal Activity Halogens->Activity influences Trifluoromethyl->Activity influences Trifluoromethoxy->Activity influences

Caption: SAR of thiazole carboxanilides.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-m-tolylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 2-m-tolylthiazole-4-carboxylate derivatives, leveraging the well-established Hantzsch thiazole synthesis. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings, typically involving the condensation reaction between a thioamide and an α-haloketone.[3][4] This protocol adapts this methodology for the specific synthesis of this compound. The resulting scaffold is a valuable starting point for the development of novel therapeutic agents. Thiazole derivatives have been identified as promising templates for anti-tubercular drugs, with some acting as inhibitors of enzymes such as β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis.[5][6]

Experimental Protocols

This synthesis is a two-step process: first, the preparation of the m-tolylthioamide, followed by the Hantzsch condensation to form the target thiazole derivative.

Part A: Synthesis of m-Toluamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve m-toluic acid (10 mmol) in thionyl chloride (20 mL).

  • Reflux: Carefully heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Amidation: To the resulting acyl chloride, cautiously add a concentrated aqueous solution of ammonium hydroxide (50 mL) while cooling in an ice bath.

  • Isolation and Purification: The precipitated m-toluamide is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to yield the pure product.

Part B: Synthesis of m-Tolylthioamide

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the synthesized m-toluamide (8 mmol) and phosphorus pentasulfide (4 mmol) in dry toluene (40 mL).

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Work-up: After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude m-tolylthioamide.

Part C: Hantzsch Thiazole Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the m-tolylthioamide (5 mmol) and ethyl bromopyruvate (5.5 mmol) in absolute ethanol (30 mL).

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure this compound.

Data Presentation

The following table summarizes the expected outcomes for the key steps in the synthesis of this compound and a representative derivative.

StepProductStarting MaterialsExpected Yield (%)Melting Point (°C)
Am-Toluamidem-Toluic acid, Thionyl chloride, Ammonium hydroxide85-9595-97
Bm-Tolylthioamidem-Toluamide, Phosphorus pentasulfide70-8088-90
CThis compoundm-Tolylthioamide, Ethyl bromopyruvate60-75N/A (Liquid)

Visualizations

Experimental Workflow

G cluster_0 Part A: m-Toluamide Synthesis cluster_1 Part B: m-Tolylthioamide Synthesis cluster_2 Part C: Hantzsch Thiazole Synthesis A1 m-Toluic Acid + SOCl2 A2 Reflux A1->A2 A3 m-Toluoyl Chloride A2->A3 A5 m-Toluamide A3->A5 A4 Ammonium Hydroxide A4->A5 B1 m-Toluamide + P4S10 A5->B1 B2 Reflux in Toluene B1->B2 B3 m-Tolylthioamide B2->B3 C1 m-Tolylthioamide + Ethyl Bromopyruvate B3->C1 C2 Stir in Ethanol C1->C2 C3 This compound C2->C3 G cluster_pathway Fatty Acid Synthesis in M. tuberculosis AcpM Acyl Carrier Protein (AcpM) mtFabH β-ketoacyl-ACP synthase (mtFabH) AcpM->mtFabH Malonyl_CoA Malonyl-CoA Malonyl_CoA->mtFabH Ketoacyl_ACP β-Ketoacyl-ACP mtFabH->Ketoacyl_ACP Elongation Fatty Acid Elongation Ketoacyl_ACP->Elongation Inhibitor Thiazole Derivative Inhibitor->mtFabH Inhibition

References

Application Notes and Protocols for Suzuki Coupling Reactions with Substituted Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with substituted thiazole carboxylates. This class of reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules, particularly for creating biaryl structures. Thiazole moieties are prevalent in a wide range of biologically active compounds, and the ability to functionalize thiazole carboxylates through robust C-C bond-forming reactions is crucial for drug discovery and development.

The following sections detail generalized protocols, summarize reaction data, and provide visual workflows to aid in the successful execution and optimization of these coupling reactions.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this document, a halogenated substituted thiazole carboxylate (e.g., a bromo-thiazole ester) is coupled with an aryl- or heteroarylboronic acid (or its corresponding ester) in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.

The catalytic cycle generally proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the thiazole carboxylate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki coupling of various substituted thiazole carboxylates and closely related heterocyclic esters. These examples showcase the versatility of the reaction with different substitution patterns and coupling partners.

Table 1: Suzuki Coupling of 2-Bromothiazole Carboxylates

Thiazole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl 2-bromothiazole-4-carboxylate2'-isopropyl-4-bromo-2,4'-bithiazole boronic esterPd(OAc)₂ (5)dppf (5)KOAc1,4-Dioxane1101260[1]
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate*(4-methoxyphenyl)boronic acidPd(OAc)₂ (5)Xantphos (10)NMM1,4-Dioxane8012High

*Data for a closely related thiadiazole carboxylate, demonstrating relevant conditions.[2]

Table 2: Suzuki Coupling of Other Halogenated Heterocyclic Carboxylates

Heterocyclic SubstrateCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
5-Bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME80270[3]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME80284[4]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of a bromo-substituted thiazole carboxylate with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from established procedures for the Suzuki coupling of halogenated heterocyclic esters.[3]

Materials:

  • Bromo-substituted thiazole carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME) or 1,4-dioxane

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the bromo-substituted thiazole carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous DME (or 1,4-dioxane) to the vessel via syringe. Stir the mixture for 5-10 minutes. Add the Pd(dppf)Cl₂ catalyst (0.10 equiv) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired substituted aryl-thiazole carboxylate.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[5]

Materials:

  • Bromo-substituted thiazole carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water (4:1) or DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the bromo-substituted thiazole carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium catalyst, and ligand.

  • Solvent Addition: Add the chosen solvent system to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (typically 100-150 °C) for a specified time (usually 10-45 minutes).

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Thiazole Halide, Boronic Acid, and Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent and Pd Catalyst B->C D Heat Mixture (e.g., 80-110°C or Microwave) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT, Dilute, and Filter E->F G Aqueous Wash (Water & Brine) F->G H Dry Organic Layer and Concentrate G->H I Purify via Column Chromatography H->I J J I->J Final Product: Aryl-Thiazole Carboxylate

Caption: General experimental workflow for Suzuki coupling.

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate Oxidative Addition pd_transmetal R¹-Pd(II)L₂-R² pd_intermediate->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Product (Thiazole-Ar) reagents Thiazole-X (R¹-X) boronic Ar-B(OH)₂ (R²-B(OH)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: Molecular Docking of Ethyl 2-m-tolylthiazole-4-carboxylate with Anticancer Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-m-tolylthiazole-4-carboxylate is a small molecule belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This document provides a detailed protocol for performing a molecular docking analysis of this compound against two prominent anticancer drug targets: Cyclin-Dependent Kinase 6 (CDK6) and B-cell lymphoma 2 (Bcl-2).

Cyclin-Dependent Kinase 6 (CDK6) is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers. Inhibition of CDK6 can lead to cell cycle arrest and prevent tumor cell proliferation.

B-cell lymphoma 2 (Bcl-2) is a crucial anti-apoptotic protein. Its overexpression in cancer cells allows them to evade programmed cell death, contributing to tumor survival and resistance to therapy. Inhibiting Bcl-2 can restore the natural apoptotic process in malignant cells.

This protocol outlines the necessary steps for in silico evaluation of the binding potential of this compound to these targets, providing a foundation for further drug discovery and development efforts.

Data Presentation: Known Inhibitors of Target Proteins

For the purpose of comparison and validation of the docking protocol, the binding affinities of known inhibitors for CDK6 and Bcl-2 are summarized below. These values can serve as a benchmark for interpreting the docking scores of this compound.

Table 1: Known Inhibitors of Cyclin-Dependent Kinase 6 (CDK6)

InhibitorTypeIC50 (nM)PDB ID of Complex
Palbociclib (PD-0332991)ATP-competitive11 (CDK4), 16 (CDK6)[1]2EUF[2][3]
RibociclibATP-competitive10 (CDK4), 39 (CDK6)[4]5L2T
Abemaciclib (LY2835219)ATP-competitive2 (CDK4), 10 (CDK6)[5]5L2S[6]
AT7519ATP-competitive67 (CDK4), >1000 (CDK6)[1]-
RiviciclibATP-competitive63 (CDK4), >1000 (CDK6)[5]-

Table 2: Known Inhibitors of B-cell lymphoma 2 (Bcl-2)

InhibitorTypeKi (nM)IC50 (µM)PDB ID of Complex
Navitoclax (ABT-263)BH3 mimetic< 1 (Bcl-2, Bcl-xL, Bcl-w)[7]-4LVT[8]
Venetoclax (ABT-199)Selective BH3 mimetic< 0.01--
ABT-737BH3 mimetic< 1 (Bcl-2, Bcl-xL, Bcl-w)[7]-2W3L
ObatoclaxPan-Bcl-2 inhibitor-1-7[9]-
TW-37Pan-Bcl-2 inhibitor290 (Bcl-2), 1110 (Bcl-xL), 260 (Mcl-1)[9]--

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the molecular docking of this compound against CDK6 and Bcl-2 using AutoDock Vina, a widely used open-source docking program. The workflow is visualized in the subsequent section.

Software and Resource Requirements
  • PyRx: A virtual screening software that integrates AutoDock Vina and Open Babel.

  • UCSF Chimera or Biovia Discovery Studio Visualizer: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand.

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem or ZINC database in SDF or MOL2 format.

  • Energy Minimization: Import the ligand into PyRx. The software will use Open Babel to convert the structure to a PDBQT file, which includes adding polar hydrogens and calculating Gasteiger charges. Perform energy minimization of the ligand using the Universal Force Field (UFF) to obtain a stable conformation.

Target Protein Preparation
  • Select and Download Protein Structures:

    • For CDK6 , download the crystal structure complexed with an inhibitor, for instance, PDB ID: 5L2S (in complex with Abemaciclib).[6]

    • For Bcl-2 , download the crystal structure complexed with an inhibitor, for example, PDB ID: 2W3L (in complex with ABT-737).

  • Prepare the Receptor:

    • Load the PDB file into PyRx.

    • Remove water molecules and any co-crystallized ligands and other heteroatoms from the protein structure.

    • Repair any missing atoms or residues if necessary.

    • Add polar hydrogens and assign Kollman charges.

    • Convert the cleaned protein structure into a PDBQT file. This is typically handled automatically by PyRx when making the macromolecule.

Molecular Docking Procedure using PyRx (AutoDock Vina)
  • Load Prepared Structures: In the PyRx interface, load the prepared ligand (PDBQT format) and the prepared target protein (PDBQT format).

  • Define the Binding Site (Grid Box Generation):

    • Select the target protein and the ligand.

    • Center the grid box on the co-crystallized inhibitor in the original PDB structure to define the active site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. A grid box size of approximately 25 x 25 x 25 Å is generally a good starting point. Ensure the box is large enough to allow for rotational and translational freedom of the ligand within the binding site.

  • Run the Docking Simulation:

    • Select the prepared ligand and protein for docking.

    • Use the AutoDock Vina wizard in PyRx.

    • Set the exhaustiveness parameter. A value of 8 is a reasonable default, but for more rigorous searches, this can be increased (e.g., to 16 or 32), which will increase the computational time.

    • Initiate the docking run. AutoDock Vina will perform a conformational search of the ligand within the defined grid box and score the generated poses.

  • Analysis of Docking Results:

    • AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.

    • The results will be displayed in a table within PyRx, showing the binding affinity and RMSD values for each pose.

    • Visualize the top-ranked binding poses in complex with the target protein using UCSF Chimera or Discovery Studio Visualizer.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the binding pocket. This will provide insights into the molecular basis of the predicted binding.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the molecular docking protocol.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (CDK6 / Bcl-2) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Analyze Binding Poses & Scores docking->results visualization Visualize Interactions (UCSF Chimera) results->visualization

A flowchart of the molecular docking protocol.
Signaling Pathways

The following diagrams depict the signaling pathways associated with the target proteins, CDK6 and Bcl-2.

CDK6 Signaling Pathway

cdk6_pathway cluster_extracellular Extracellular Signals cluster_cell_cycle Cell Cycle Progression mitogens Mitogens cyclinD Cyclin D mitogens->cyclinD upregulates cdk6 CDK6 cyclinD->cdk6 activates cdk4 CDK4 cyclinD->cdk4 activates pRb pRb cdk6->pRb phosphorylates cdk4->pRb phosphorylates e2f E2F pRb->e2f inhibits g1_s_transition G1/S Phase Transition e2f->g1_s_transition promotes

The role of CDK6 in the cell cycle signaling pathway.

Bcl-2 Signaling Pathway (Intrinsic Apoptosis)

bcl2_pathway cluster_signals Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade dna_damage DNA Damage bh3_only BH3-only proteins (e.g., Bim, Puma) dna_damage->bh3_only activates bax_bak Bax / Bak (Pro-apoptotic) mito_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mito_perm bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak inhibits bh3_only->bax_bak activates bh3_only->bcl2 inhibits cyto_c Cytochrome c Release mito_perm->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 (Executioner Caspase) apoptosome->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

The role of Bcl-2 in the intrinsic apoptosis pathway.

References

Application Notes and Protocols for Developing c-Met Kinase Inhibitors from Thiazole Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of novel c-Met kinase inhibitors based on a thiazole carboxamide scaffold. The information is compiled from recent advancements in the field, offering a guide for researchers engaged in targeted cancer therapy development.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it an attractive target for therapeutic intervention.[2][3][4] Thiazole carboxamide derivatives have emerged as a promising scaffold for the development of potent and selective c-Met inhibitors.[5][6] This document outlines the experimental workflow and detailed protocols for the evaluation of such compounds.

Key Compound Data

A series of thiazole/thiadiazole carboxamide derivatives were synthesized and evaluated for their ability to inhibit c-Met kinase activity and the proliferation of various cancer cell lines. The data for representative compounds are summarized below.

Table 1: In Vitro c-Met Kinase Inhibitory Activity

Compound IDc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Selectivity (VEGFR-2/c-Met)
51am 2.54527207.5
Foretinib1.964.582.3

Data sourced from a study on thiazole/thiadiazole carboxamide derivatives.[7]

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines

Compound IDA549 IC₅₀ (µM)HT-29 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)MKN-45 IC₅₀ (µM)
51am 0.830.683.94Not Reported
ForetinibNot ReportedNot ReportedNot ReportedNot Reported

Data for compound 51am sourced from a study on thiazole/thiadiazole carboxamide derivatives.[6]

Visualizing Key Pathways and Workflows

c-Met Signaling Pathway

The following diagram illustrates the major signaling cascades activated by c-Met upon HGF binding.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 P3 P cMet->P3 P4 P cMet->P4 GAB1 GAB1 P1->GAB1 PI3K PI3K P2->PI3K STAT3 STAT3 P3->STAT3 GRB2 GRB2 GAB1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Migration Invasion Invasion AKT->Invasion Survival Survival mTOR->Survival STAT3->Proliferation experimental_workflow synthesis Compound Synthesis (Thiazole Carboxamide Scaffold) biochemical_assay Biochemical Kinase Assay (c-Met IC₅₀) synthesis->biochemical_assay cell_proliferation Cell-Based Proliferation Assay (Cancer Cell Lines, IC₅₀) biochemical_assay->cell_proliferation target_engagement Target Engagement Assay (Western Blot for p-c-Met) cell_proliferation->target_engagement downstream_signaling Downstream Pathway Analysis (p-AKT, p-ERK) target_engagement->downstream_signaling cellular_mechanism Cellular Mechanism of Action (Apoptosis, Cell Cycle) downstream_signaling->cellular_mechanism in_vivo In Vivo Xenograft Model cellular_mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

Application Notes and Protocols: Ethyl 2-m-tolylthiazole-4-carboxylate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-m-tolylthiazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial starting material in organic synthesis. The 2-arylthiazole-4-carboxylate scaffold is a privileged structure found in numerous biologically active molecules, including potential anticancer and antimicrobial agents. These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization, offering a robust platform for medicinal chemistry and drug development professionals to generate novel compound libraries. The primary synthetic route described is the Hantzsch thiazole synthesis, a reliable and widely used method for constructing the thiazole ring.[1][2][3]

Section 1: Synthesis of this compound

The synthesis of the title compound is efficiently achieved through a two-step process: first, the preparation of the requisite m-toluthioamide precursor, followed by the classical Hantzsch thiazole synthesis involving cyclocondensation with ethyl bromopyruvate.[1]

Protocol 1.1: Synthesis of m-Toluthioamide (Precursor)

This protocol outlines the conversion of m-toluamide to m-toluthioamide using Lawesson's reagent.

Experimental Protocol:

  • To a stirred solution of m-toluamide (1.0 eq) in anhydrous toluene (10 mL per gram of amide), add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield m-toluthioamide as a solid.

Protocol 1.2: Synthesis of this compound

This protocol details the cyclocondensation of m-toluthioamide with ethyl bromopyruvate.

Experimental Protocol:

  • In a round-bottom flask, dissolve m-toluthioamide (1.0 eq) in absolute ethanol (15 mL per gram).

  • Add ethyl bromopyruvate (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

  • Pour the concentrated mixture into cold water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation: Synthesis Parameters

The following table summarizes the typical reaction parameters for the synthesis of this compound.

StepReactant 1Reactant 2SolventTemperatureTime (h)Typical Yield
1.2 m-ToluthioamideEthyl BromopyruvateEthanolReflux (78°C)4-675-85%

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis cluster_product Final Product start1 m-Toluamide thioamide m-Toluthioamide start1->thioamide Thionation start2 Lawesson's Reagent start2->thioamide Thionation start3 Ethyl Bromopyruvate reaction Cyclocondensation (Ethanol, Reflux) start3->reaction Reactants thioamide->reaction Reactants product Ethyl 2-m-tolylthiazole- 4-carboxylate reaction->product Yields

Caption: Workflow for the synthesis of this compound.

Section 2: Application as a Building Block: Derivatization

This compound is an excellent substrate for further chemical modification. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which in turn serves as a handle for the synthesis of a diverse library of amides through coupling with various amines.[4][5]

Hydrolysis to 2-m-tolylthiazole-4-carboxylic acid

The saponification of the ethyl ester provides the key carboxylic acid intermediate.

Protocol 2.1: Saponification of the Ethyl Ester

  • Suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux for 1-2 hours, during which the solid should dissolve, indicating the progress of the reaction.[6]

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • A precipitate of 2-m-tolylthiazole-4-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the product.

Data Presentation: Hydrolysis Parameters
ReactantReagentSolventTemperatureTime (h)Typical Yield
This compoundNaOHEthanol/WaterReflux1-2>90%
Amide Library Synthesis

The resulting carboxylic acid is an ideal precursor for generating amide libraries, a common strategy in drug discovery. A variety of coupling agents can be employed for this transformation.[5][7]

Protocol 2.2: General Procedure for Amide Coupling (using HATU)

  • Dissolve 2-m-tolylthiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Finally, add the coupling agent, such as HATU (1.2 eq), and stir the reaction mixture at room temperature.[5]

  • Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Data Presentation: Representative Amide Synthesis
Carboxylic AcidAmine ComponentCoupling AgentProduct
2-m-tolylthiazole-4-carboxylic acidAnilineHATU/DIPEAN-phenyl-2-(m-tolyl)thiazole-4-carboxamide
2-m-tolylthiazole-4-carboxylic acidBenzylamineHATU/DIPEAN-benzyl-2-(m-tolyl)thiazole-4-carboxamide
2-m-tolylthiazole-4-carboxylic acidMorpholineHATU/DIPEA(2-(m-tolyl)thiazol-4-yl)(morpholino)methanone

Visualization: Derivatization Pathways

Derivatization_Pathways cluster_amides Amide Library start_ester Ethyl 2-m-tolylthiazole- 4-carboxylate acid 2-m-tolylthiazole- 4-carboxylic acid start_ester->acid Hydrolysis (Saponification) NaOH, EtOH/H2O, then H+ amide1 Anilide Derivative acid->amide1 Amide Coupling (Aniline, HATU) amide2 Benzylamide Derivative acid->amide2 Amide Coupling (Benzylamine, HATU) amide_n Other Amide Derivatives acid->amide_n ...

Caption: Derivatization pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-m-tolylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-m-tolylthiazole-4-carboxylate. Our aim is to help you overcome common challenges and improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this and similar thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the likely precursors are ethyl 2-chloroacetoacetate and m-toluamide.

Q2: I am experiencing very low yields. What are the potential causes?

Low yields in Hantzsch thiazole synthesis are a common issue and can stem from several factors:

  • Purity of Reactants: The purity of your starting materials, particularly the m-toluamide and ethyl 2-chloroacetoacetate, is crucial. Impurities can lead to unwanted side reactions, consuming your reactants and complicating purification.

  • Reaction Conditions: The reaction is sensitive to temperature, reaction time, and solvent. Suboptimal conditions can lead to incomplete reactions or the formation of byproducts.[4]

  • Thioamide Stability: Thioamides can be unstable, especially under acidic conditions, which can be a limiting factor in the synthesis.

  • Steric Hindrance: While m-tolyl is not excessively bulky, steric factors can sometimes play a role in reducing reaction rates.

Q3: Can the choice of solvent significantly impact the reaction yield?

Absolutely. The solvent plays a critical role in the reaction's rate and final yield. While alcohols like ethanol and methanol are commonly used and often provide good results, the optimal choice can depend on the specific substrates. It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, indicating that the reaction is proceeding.

Q5: What are the likely side products I might be seeing on my TLC plate?

Several side products can form during the Hantzsch thiazole synthesis:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your starting materials.

  • Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.

  • Dimerization or Polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation.

Q6: What are the recommended purification methods for the final product?

The most common and effective methods for purifying solid organic compounds like this compound are:

  • Recrystallization: This is often the first choice for purification. Selecting an appropriate solvent system is key to obtaining high-purity crystals.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) will be necessary to separate the desired product from impurities.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive reagents.Ensure the purity and reactivity of your starting materials. Use freshly prepared or properly stored reagents.
Suboptimal reaction temperature.Gradually increase the reaction temperature. Monitor for decomposition using TLC. Many Hantzsch syntheses require heating to reflux.
Insufficient reaction time.Monitor the reaction progress with TLC. If starting materials are still present, extend the reaction time.
Multiple Products Observed on TLC Side reactions are occurring.Re-evaluate the reaction conditions. A lower temperature or a different solvent might minimize side product formation.
Impure starting materials.Purify the starting materials before the reaction.
Product is Difficult to Purify Presence of persistent impurities.Try a different recrystallization solvent or a more optimized column chromatography protocol (e.g., different solvent gradient).
Product is an oil or low-melting solid.If recrystallization is not feasible, column chromatography is the recommended method.

Experimental Protocols

Protocol 1: Synthesis of 2-p-Tolylthiazole-4-carboxylic acid

This protocol for a similar molecule can be adapted for the synthesis of the target compound.

Materials:

  • 4-Methylbenzothioamide

  • Bromopyruvic acid

  • Calcium carbonate (CaCO₃)

  • Dry ethanol

Procedure:

  • In a reaction vessel, treat the thioamide derivative (13.2 mmol) with bromopyruvic acid (19.9 mmol) and calcium carbonate (33.1 mmol) in 50 ml of dry ethanol.[5]

  • Stir the reaction medium under an argon atmosphere at room temperature for 30 hours.[5]

  • Monitor the reaction's completion using thin-layer chromatography (TLC).[5]

  • Once the reaction is complete, evaporate the ethanol under reduced pressure.[5]

  • Recrystallize the obtained product from ethanol.[5]

Expected Yield: 82%[5]

Protocol 2: One-pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This one-pot method can also be adapted and optimized for the target synthesis.

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

Procedure:

  • In a mixture of water (50.0 mL) and THF (20.0 mL), dissolve ethyl acetoacetate (6.50 g, 0.05 mol).[6]

  • Cool the mixture to below 0°C and add NBS (10.5 g, 0.06 mol).[6]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.[6]

  • Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.[6]

  • Heat the mixture to 80°C for 2 hours.[6]

  • Upon completion, the resulting yellow floccules should be stirred at room temperature for 10 minutes and then filtered.

  • Wash the filter cake with water and recrystallize from ethyl acetate.

Expected Yield: 72%

Data Presentation

Table 1: Comparison of Yields for Structurally Similar Thiazole Syntheses

ProductStarting MaterialsSolventCatalyst/ReagentTemperatureTimeYield (%)Reference
2-p-Tolylthiazole-4-carboxylic acid4-Methylbenzothioamide, Bromopyruvic acidDry EthanolCaCO₃Room Temp.30 h82%[5]
Ethyl 2-amino-4-methylthiazole-5-carboxylateEthyl acetoacetate, NBS, ThioureaWater/THF-80°C2 h72%[6]
Substituted Hantzsch Thiazole Derivatives3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesETOH/Water (50/50)Silica supported tungstosilisic acid65°C-79-90%[7][8]
2-Amino-4-phenylthiazole2-Bromoacetophenone, ThioureaMethanol-Reflux (65-70°C)30-60 min-[2]

Visualizations

Signaling Pathway: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Thiazole_Synthesis Reactants m-Toluamide + Ethyl 2-chloroacetoacetate Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H₂O)

Caption: Reaction mechanism for the Hantzsch synthesis.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Combine Reactants & Solvent) B 2. Heating & Reflux (Monitor with TLC) A->B C 3. Work-up (Quenching & Extraction) B->C D 4. Isolation (Filtration/Evaporation) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: General laboratory workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? CheckPurity Check Reactant Purity Start->CheckPurity Yes OptimizeTemp Optimize Temperature Start->OptimizeTemp Yes Extend_Time Extend Reaction Time Start->Extend_Time Yes ChangeSolvent Change Solvent Start->ChangeSolvent Yes Purify Re-purify Starting Materials CheckPurity->Purify IncreaseTemp Increase Temperature & Monitor OptimizeTemp->IncreaseTemp MonitorTLC Monitor by TLC for Completion Extend_Time->MonitorTLC SolventScreen Perform Solvent Screen ChangeSolvent->SolventScreen

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of Crude Ethyl 2-m-tolylthiazole-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude Ethyl 2-m-tolylthiazole-4-carboxylate via recrystallization. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on the purification of structurally similar thiazole derivatives, ethanol is a highly recommended single-solvent system for the recrystallization of this compound. Ethyl acetate is also a good choice, often used in a mixed solvent system with an anti-solvent like hexane. The ethyl ester functional group suggests good solubility in moderately polar organic solvents like ethanol and ethyl acetate at elevated temperatures.

Q2: What are the likely impurities in my crude this compound sample?

A2: If the compound was synthesized via the Hantzsch thiazole synthesis, which is a common route, potential impurities could include unreacted starting materials such as m-toluamide and ethyl bromopyruvate. Side-products from the reaction, such as isomeric thiazole derivatives or over-alkylated products, may also be present. Under acidic conditions, side reactions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazoles.[1]

Q3: My product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the cooling rate is too rapid. To resolve this, try the following:

  • Add a small amount of the hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool more slowly.

  • Introduce a seed crystal of pure product to induce crystallization.

  • Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Consider switching to a different solvent system.

Q4: The recovery yield after recrystallization is very low. How can I improve it?

A4: Low recovery is a common issue and can often be attributed to using an excessive amount of solvent or the compound having significant solubility in the solvent even at low temperatures. To improve your yield:

  • Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

  • Ensure the solution is thoroughly cooled to maximize crystal precipitation. An ice bath can be used after the solution has cooled to room temperature.

  • After filtering the first crop of crystals, the filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals.

Q5: After recrystallization, my product is still not pure. What are the next steps?

A5: If impurities persist after a single recrystallization, a second recrystallization may be necessary. Ensure that the chosen solvent is appropriate for selectively crystallizing your desired compound while leaving impurities in the solution. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before filtration. For very persistent impurities, column chromatography may be required.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
Product "oils out" (forms a liquid layer instead of solid crystals). - The cooling rate is too fast.- The solution is highly supersaturated.- The melting point of the solute is below the temperature of the solution.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Try a different solvent or a mixed solvent system.
Low yield of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required for dissolution.- Concentrate the mother liquor to recover a second crop of crystals.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals are colored or appear impure. - Incomplete removal of colored impurities.- Co-precipitation of impurities with the product.- Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.- Ensure the cooling process is slow to allow for selective crystallization. A second recrystallization may be necessary.

Experimental Protocol: Recrystallization of this compound

This protocol provides a method for the purification of crude this compound using a single-solvent recrystallization with ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of ethanol and heat the mixture gently on a hot plate.

    • Continue to add small portions of hot ethanol with swirling until the solid has just dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol to prevent premature crystallization.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.

    • Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value.

Quantitative Data Summary

The following table provides estimated solubility characteristics and expected recovery for the recrystallization of this compound. Note: This data is estimated based on the properties of structurally similar compounds and general principles of recrystallization. Actual values may vary.

Solvent System Solubility at 25°C (g/100mL) Solubility at Boiling Point (g/100mL) Typical Expected Recovery Notes
Ethanol Low (Estimated < 1)High (Estimated > 10)80-90%Recommended for good crystal formation and effective removal of non-polar impurities.
Ethyl Acetate / Hexane Varies with ratioHigh in pure Ethyl Acetate75-85%Good for removing more polar impurities. Hexane is used as the anti-solvent.[2][3]
Methanol Low (Estimated < 1.5)High (Estimated > 15)70-85%May result in faster crystallization and smaller crystals.
Isopropanol Low (Estimated < 0.8)Moderate (Estimated ~8-10)85-95%Slower evaporation rate can lead to larger crystals.

Process Workflow and Troubleshooting Logic

G start Start: Crude Ethyl 2-m-tolylthiazole-4-carboxylate dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (if needed for insoluble impurities/charcoal) dissolve->hot_filtration cool Cool solution slowly to room temperature, then in ice bath hot_filtration->cool check_crystals Crystals Formed? cool->check_crystals troubleshoot_oil Troubleshoot: Oiling Out cool->troubleshoot_oil Oils Out filter_dry Filter, wash with cold solvent, and dry crystals check_crystals->filter_dry Yes troubleshoot_no_crystals Troubleshoot: No Crystals check_crystals->troubleshoot_no_crystals No end End: Purified Product filter_dry->end troubleshoot_low_yield Troubleshoot: Low Yield filter_dry->troubleshoot_low_yield Low Yield troubleshoot_impure Troubleshoot: Impure Product end->troubleshoot_impure Still Impure boil_off_solvent Boil off excess solvent and re-cool troubleshoot_no_crystals->boil_off_solvent add_seed Add seed crystal or scratch flask troubleshoot_no_crystals->add_seed boil_off_solvent->cool add_seed->cool reheat_add_solvent Reheat, add more solvent, and cool slower troubleshoot_oil->reheat_add_solvent reheat_add_solvent->cool concentrate_mother_liquor Concentrate mother liquor for a second crop troubleshoot_low_yield->concentrate_mother_liquor rerun_recrystallization Perform a second recrystallization troubleshoot_impure->rerun_recrystallization use_charcoal Use activated charcoal for colored impurities troubleshoot_impure->use_charcoal

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Side-product formation in the synthesis of 2-arylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Arylthiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of 2-arylthiazoles. The guides provided below focus on identifying and mitigating the formation of common side-products in widely used synthetic methods.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of 2-arylthiazoles, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired 2-Arylthiazole in Hantzsch Synthesis

Symptoms: Thin Layer Chromatography (TLC) analysis shows weak or no product spot, with starting materials remaining or a complex mixture of spots.

Possible Cause Recommended Solutions
Poor quality of α-haloketone α-Haloketones can be unstable. Ensure purity by NMR or melting point analysis before use. If necessary, purify by recrystallization or column chromatography. Consider synthesizing the α-haloketone fresh for best results.
Incorrect Reaction pH The pH of the reaction can influence the rate and selectivity. For the Hantzsch synthesis, neutral or slightly basic conditions are generally preferred to avoid the formation of isomeric side-products. If the reaction is too acidic, consider adding a non-nucleophilic base like sodium carbonate or triethylamine.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, gradually increase the heat. Refluxing in a suitable solvent like ethanol is common. However, excessive heat can lead to decomposition or increased side-product formation. Monitor the reaction by TLC to find the optimal temperature.
Inappropriate Solvent The choice of solvent can impact solubility and reaction rate. Ethanol, methanol, and DMF are commonly used. If solubility is an issue, consider a different solvent system. For greener alternatives, water or solvent-free conditions with microwave irradiation have been reported to be effective.
Issue 2: Formation of an Unexpected Isomer in Hantzsch Synthesis

Symptoms: NMR and/or mass spectrometry data of the purified product are inconsistent with the expected 2-aryl-4-substituted-thiazole, suggesting the formation of a regioisomer.

This is a common issue when using N-substituted thioamides. Instead of the expected 2-(substituted-amino)thiazole, the isomeric 3-substituted-2-iminothiazoline can form, particularly under acidic conditions.[1]

G cluster_reactants Reactants alpha_haloketone α-Haloketone s_attack_neutral s_attack_neutral alpha_haloketone->s_attack_neutral n_attack_acidic n_attack_acidic alpha_haloketone->n_attack_acidic n_sub_thioamide N-Substituted Thioamide n_sub_thioamide->s_attack_neutral n_sub_thioamide->n_attack_acidic

Troubleshooting Steps:

  • Control pH: Run the reaction under neutral or slightly basic conditions. The use of a mild base like sodium bicarbonate can help ensure the thioamide's sulfur remains the more nucleophilic center.

  • Purification: If a mixture of isomers is formed, they can often be separated by column chromatography. Their different polarity, arising from the endo- versus exo-cyclic double bond, can be exploited for separation.

  • Spectroscopic Analysis: Carefully analyze the 1H NMR spectrum. The chemical shift of the proton at the C5 position of the thiazole ring can be a key indicator to distinguish between the two isomers.[1]

Issue 3: Presence of a High Molecular Weight Impurity

Symptoms: Mass spectrometry reveals a significant peak corresponding to approximately twice the mass of the α-haloketone starting material.

This often points to the self-condensation of the α-haloketone, which can occur under basic conditions to form a 1,4-dihydropyrazine derivative.

G

Troubleshooting Steps:

  • Order of Addition: Add the base slowly to the reaction mixture containing both the α-haloketone and the thioamide. This ensures that the α-haloketone preferentially reacts with the thioamide.

  • Choice of Base: Use a mild, non-nucleophilic base. Strong bases can promote the self-condensation of the α-haloketone.

  • Temperature Control: Running the reaction at a lower temperature may help to suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the Hantzsch synthesis of 2-arylthiazoles?

A1: The most frequently encountered side-products are:

  • Isomeric Thiazoles (3-substituted 2-iminothiazolines): These form when using N-substituted thioamides, especially under acidic conditions, due to competing nucleophilic attack from the nitrogen atom of the thioamide.[1]

  • 1,4-Dihydropyrazines: Resulting from the self-condensation of the α-haloketone starting material, this is more prevalent under strongly basic conditions.

  • Unreacted Starting Materials: Incomplete reactions can leave residual α-haloketone and thioamide.

Q2: How can I minimize the formation of the isomeric 3-substituted-2-iminothiazoline?

A2: To favor the formation of the desired 2-(substituted-amino)thiazole, it is crucial to maintain reaction conditions that promote the sulfur of the thioamide as the primary nucleophile. This can be achieved by:

  • Maintaining Neutral or Slightly Basic pH: Avoid acidic conditions which can protonate the thioamide and alter its nucleophilicity.

  • Solvent Choice: The choice of solvent can influence the tautomeric equilibrium of the thioamide. Protic solvents like ethanol are generally effective.

Q3: Are there common side-products in the Cook-Heilbron synthesis of 2-aryl-5-aminothiazoles?

A3: The Cook-Heilbron synthesis, which typically involves the reaction of an α-aminonitrile with carbon disulfide or a dithioate, is generally a high-yielding reaction.[1] However, potential side-products can arise from:

  • Hydrolysis of the α-aminonitrile: This can occur in the presence of water, leading to the corresponding α-amino acid.

  • Decomposition of Dithioates: Dithioates can be unstable, and their decomposition can lead to a complex mixture of sulfur-containing byproducts.

  • Alternative Cyclization Pathways: While less common, alternative cyclization pathways could potentially lead to other heterocyclic systems, though this is not widely reported.

Q4: What is the best way to purify my crude 2-arylthiazole product?

A4: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective.

  • Column Chromatography: For mixtures containing significant amounts of side-products or unreacted starting materials with different polarities, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Acid-Base Extraction: If the side-products have different acidic or basic properties than the desired product, an acid-base extraction can be a useful preliminary purification step.

Quantitative Data on Side-Product Formation

While extensive quantitative data is often proprietary or not widely published, the following table summarizes general observations on how reaction conditions can influence product distribution in the Hantzsch synthesis.

Parameter Condition Effect on Side-Product Formation Primary Side-Product(s)
pH AcidicIncreasesIsomeric Thiazoles[1]
pH Strongly BasicIncreases1,4-Dihydropyrazines
Temperature HighMay IncreaseDecomposition products, 1,4-Dihydropyrazines
Thioamide N-substitutedProne to formation ofIsomeric Thiazoles[1]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

  • Deionized Water

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution and stir.

  • Add sodium bicarbonate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.

Troubleshooting:

  • If the reaction does not go to completion: Ensure the quality of the 2-bromoacetophenone. A slight excess of thiourea can be used.

  • If a significant amount of starting material remains: Increase the reaction time or temperature slightly, monitoring by TLC to avoid decomposition.

G

Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative

This protocol provides a general procedure for the synthesis of a 5-aminothiazole from an α-aminonitrile and carbon disulfide.

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile hydrochloride)

  • Carbon Disulfide (CS₂)

  • Triethylamine or another suitable base

  • Ethanol or another suitable solvent

  • Deionized Water

Procedure:

  • In a well-ventilated fume hood, dissolve the α-aminonitrile (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Add carbon disulfide (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Once the reaction is complete, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting:

  • Low Yield: Ensure the α-aminonitrile is fully neutralized before the addition of carbon disulfide. The reaction is sensitive to moisture, so using anhydrous solvents can be beneficial.

  • Complex Mixture: The purity of the starting α-aminonitrile is crucial. Impurities in the starting material can lead to a complex mixture of products.

This technical support center provides a starting point for troubleshooting side-product formation in the synthesis of 2-arylthiazoles. For more specific issues, consulting detailed literature on the specific substrates and reaction conditions is recommended.

References

Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole ring formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of thiazole derivatives, particularly through the widely-used Hantzsch thiazole synthesis.

Issue 1: Low or No Product Yield

Q: My Hantzsch thiazole synthesis has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

A: Low yields in thiazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of the α-haloketone and the thioamide is critical. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[2] Ensure the α-haloketone is fresh or has been stored properly, as these compounds can be lachrymatory and may decompose over time.[3] The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor.[2][3]

  • Reaction Conditions:

    • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[3] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is advisable.[1][3] Conversely, excessive heat can promote the formation of side products.[3] Microwave-assisted synthesis can significantly shorten reaction times and may improve yields, often conducted at temperatures between 90-130°C.[2]

    • Solvent: The choice of solvent plays a crucial role in the reaction rate and yield.[2] While ethanol is a common solvent, others such as methanol, 1-butanol, 2-propanol, and even water have proven effective under reflux conditions for certain derivatives.[1][2][4] It is recommended to perform small-scale solvent screening to identify the optimal solvent for your specific substrates.[2]

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the consumption of starting materials using TLC to determine the appropriate reaction time, which can range from a few hours to overnight.[1]

  • Incomplete Reaction: If starting materials are still present after an extended reaction time, consider the addition of a catalyst. Acid catalysts like p-Toluenesulfonic acid (PTSA) have been shown to improve both the yield and reaction rate.[1]

Issue 2: Formation of Multiple Products/Impurities

Q: My TLC plate shows multiple spots after the reaction, indicating the presence of side products. What are these byproducts and how can I minimize their formation?

A: The formation of multiple products is a common challenge. Here are the likely culprits and solutions:

  • Unreacted Starting Materials: As mentioned previously, ensure the reaction goes to completion by optimizing reaction time and temperature.[1]

  • Formation of Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[1] Using a high-purity thioamide is essential to prevent this.

  • Dimerization or Polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation.[1] Adjusting the reaction temperature and concentration may mitigate these side reactions.

  • Formation of Isomeric Thiazoles: Depending on the substitution pattern of your reactants, the formation of isomeric products is possible, though less common in straightforward Hantzsch syntheses.[1] Running the reaction under acidic conditions can sometimes lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my thiazole derivative. What are the recommended purification methods?

A: Effective purification is key to obtaining a high-quality product.

  • Precipitation and Filtration: For many thiazole products that are poorly soluble in water, a simple and effective initial purification step is to precipitate the product by pouring the reaction mixture into a weak base solution, such as 5% aqueous sodium carbonate.[6][7] The resulting solid can then be collected by vacuum filtration.[6]

  • Recrystallization: This is a common and highly effective method for purifying solid organic compounds.[1] The choice of solvent is crucial and may require some experimentation.

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is the preferred method. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the desired product from impurities.[1]

  • Workup Procedure: If no precipitate forms upon cooling, the solvent can be removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄) before further purification by recrystallization or column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an Sₙ2 reaction, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step involves dehydration to form the aromatic thiazole ring.[3][8]

Q2: Are there any catalysts that can improve the Hantzsch thiazole synthesis?

A2: Yes, various catalysts can enhance the reaction. Acid catalysts such as p-toluenesulfonic acid (PTSA) are commonly used.[1] More recently, reusable catalysts like silica-supported tungstosilisic acid and NiFe₂O₄ nanoparticles have been employed to develop more environmentally friendly protocols.[4][9]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, indicating that the reaction is proceeding.[1]

Q4: What are some alternative methods for thiazole synthesis?

A4: Besides the Hantzsch synthesis, other notable methods include:

  • Cook-Heilbron Synthesis: This method involves the condensation of an α-aminonitrile with carbon disulfide.[10][11]

  • Gabriel's Synthesis: This involves the reaction of an acylaminoketone with phosphorus pentasulfide.[11]

  • From α-Thiocyanoketones: Cyclization of α-thiocyanoketones in concentrated acid can also yield thiazoles.[11]

Quantitative Data Summary

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterReflux3.570[12]
2EthanolReflux375[12]
3MethanolReflux3.565[12]
41-ButanolReflux2.580[12]
52-PropanolReflux2.582[12]
6Ethanol/Water (1:1)65285[4][12]

Table 2: Effect of Catalyst Loading on Yield

EntryCatalyst (SiW.SiO₂)Amount (mol%)Time (h)Yield (%)Reference
1None0530[12]
2SiW.SiO₂5365[12]
3SiW.SiO₂102.578[12]
4SiW.SiO₂15285[12]
5SiW.SiO₂20285[12]

Experimental Protocols

Detailed Methodology for a Typical Hantzsch Thiazole Synthesis: 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure.[6]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C.

  • Reaction Monitoring: Stir for 30 minutes. The progress of the reaction can be monitored by TLC using a 50% ethyl acetate/50% hexane mobile phase.[6]

  • Cooling: After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.

  • Workup and Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[6] This neutralizes the hydrobromide salt of the product, causing it to precipitate.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid (filter cake) with water to remove any remaining soluble impurities.[6]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.

  • Characterization: Once dry, determine the mass of the product, calculate the percent yield, and characterize by appropriate methods (e.g., melting point, NMR).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine α-haloketone and thioamide in solvent stir Add stir bar reagents->stir heat Heat and stir (e.g., 100°C, 30 min) stir->heat tlc Monitor by TLC heat->tlc cool Cool to RT tlc->cool precipitate Pour into Na₂CO₃(aq) to precipitate product cool->precipitate filter Vacuum filter precipitate->filter wash Wash with water filter->wash dry Air dry solid wash->dry analysis analysis dry->analysis Characterize (Yield, MP, NMR)

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

troubleshooting_logic start Low Product Yield purity Check Reactant Purity (α-haloketone, thioamide) start->purity conditions Optimize Reaction Conditions start->conditions completion Incomplete Reaction? start->completion solution Improved Yield temp Adjust Temperature (Increase or decrease) conditions->temp solvent Screen Solvents (Ethanol, Methanol, etc.) conditions->solvent catalyst Add Catalyst (e.g., PTSA) completion->catalyst time Increase Reaction Time completion->time

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Overcoming Low Solubility of Thiazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of thiazole carboxylate derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimental work with thiazole carboxylate derivatives.

Q1: My thiazole carboxylate derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my biological assay. What is happening and how can I fix it?

A1: This is a common issue known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer used for your assay. When the DMSO stock is diluted, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.

Troubleshooting Steps:

  • Decrease the final compound concentration: If your assay's sensitivity allows, try testing at a lower concentration.

  • Increase the percentage of DMSO in the final solution: Be cautious, as high concentrations of DMSO can affect biological assays. Typically, a final DMSO concentration of less than 1% is recommended.

  • Use a co-solvent: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Employ a solubility enhancement technique: For more persistent solubility issues, consider preparing a formulated version of your compound, such as a solid dispersion or a cyclodextrin inclusion complex.

Q2: I am trying to dissolve my thiazole carboxylate derivative directly in water or buffer, but it has very low solubility. What are my options?

A2: The low aqueous solubility of many thiazole carboxylate derivatives is often due to their crystalline nature and hydrophobic moieties. Here are several strategies to improve solubility:

  • pH Adjustment: Thiazole carboxylate derivatives are weak acids, with a pKa typically in the range of 3.5-4.5.[1] Increasing the pH of the solution above the pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Salt Formation: Synthesizing a salt of your thiazole carboxylic acid can significantly improve its aqueous solubility and dissolution rate.[2][3]

  • Prodrug Approach: Converting the carboxylic acid to an ester prodrug can increase lipophilicity and improve membrane permeability. The ester can then be hydrolyzed in vivo to release the active carboxylic acid.[4][5]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[6][7]

  • Formulation Strategies: Creating solid dispersions, cyclodextrin inclusion complexes, or lipid-based formulations can enhance the solubility and bioavailability of your compound.[6]

Q3: I have successfully synthesized a salt of my thiazole carboxylate derivative, but the solubility is still not optimal. What could be the issue?

A3: Several factors can influence the solubility of a salt:

  • Common Ion Effect: If the dissolution medium contains an ion that is common to the salt, it can suppress the dissolution of the salt.[8] For example, the solubility of a hydrochloride salt may be reduced in a buffer containing chloride ions.

  • Crystal Lattice Energy: A very stable crystal lattice structure of the salt can counteract the solubility advantage gained by ionization.

  • Counterion Properties: The choice of counterion is crucial. Highly lipophilic counterions may not lead to a significant increase in aqueous solubility.

Q4: What is a solid dispersion and how can it help with the solubility of my thiazole carboxylate derivative?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a highly soluble carrier, usually a polymer.[9] This can enhance the solubility of the drug by:

  • Reducing particle size to a molecular level.

  • Converting the drug from a crystalline to a more soluble amorphous form.

  • Improving the wettability of the drug particles.

Commonly used carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

Data Presentation

The following tables summarize key physicochemical properties and solubility data for representative thiazole derivatives.

Table 1: Physicochemical Properties of Thiazole Carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)
4-Thiazolecarboxylic acidC4H3NO2S129.14[10]3.57 ± 0.10[11]
SulfathiazoleC9H9N3O2S2255.31[4]-

Table 2: Solubility of Sulfathiazole in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water~0[12]
EthanolLow[12]
AcetoneHigher than ethanol[12]
Ethanol/Water (9:1 v/v)Increased compared to pure ethanol[12]
Acetone/Water (9:1 v/v)Increased compared to pure acetone[12]
Dilute Mineral AcidsSoluble[4]
Potassium Hydroxide SolutionSoluble[4]
Sodium Hydroxide SolutionSoluble[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to enhance the solubility of thiazole carboxylate derivatives.

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of a thiazole carboxylate derivative at different pH values.

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., phosphate and acetate buffers).

  • Add an excess amount of the thiazole carboxylate derivative to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds and carriers.

  • Select a suitable hydrophilic carrier (e.g., PEG 6000, PVP K30) and a common solvent in which both the drug and the carrier are soluble (e.g., ethanol, methanol, or a mixture of solvents).[9]

  • Dissolve the thiazole carboxylate derivative and the carrier in the chosen solvent in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Evaporate the solvent using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion and pulverize it into a fine powder.

  • Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and determine its enhanced solubility and dissolution rate.

Protocol 3: Nanosuspension Preparation by Precipitation

This "bottom-up" approach involves precipitating the drug from a solution.[2]

  • Dissolve the thiazole carboxylate derivative in a suitable organic solvent (e.g., acetone, DMSO).

  • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA).

  • Add the organic solution of the drug dropwise into the aqueous stabilizer solution under high-speed homogenization or ultrasonication.

  • The drug will precipitate as nanoparticles, which are kept suspended by the stabilizer.

  • Remove the organic solvent by evaporation under reduced pressure.

  • Characterize the nanosuspension for particle size, zeta potential, and dissolution properties.

Visualizations

The following diagrams illustrate key concepts and workflows for overcoming the low solubility of thiazole carboxylate derivatives.

Solubility_Troubleshooting_Workflow start Low Solubility of Thiazole Carboxylate Derivative issue_precip Precipitation in Aqueous Buffer? start->issue_precip issue_dissolve Poor Direct Aqueous Solubility? start->issue_dissolve solution_precip Reduce Concentration Increase Co-solvent Formulation Strategy issue_precip->solution_precip Yes solution_dissolve pH Adjustment Salt Formation Prodrug Approach Particle Size Reduction Formulation Strategy issue_dissolve->solution_dissolve Yes end Solubility Improved solution_precip->end solution_dissolve->end

Caption: Troubleshooting workflow for solubility issues.

Caption: Key strategies for solubility enhancement.

Solid_Dispersion_Workflow start Start: Poorly Soluble Thiazole Carboxylate step1 1. Dissolve Drug and Carrier in Solvent start->step1 step2 2. Solvent Evaporation step1->step2 step3 3. Drying Under Vacuum step2->step3 step4 4. Pulverization step3->step4 end End: Solid Dispersion with Enhanced Solubility step4->end

References

Technical Support Center: Ethyl 2-m-tolylthiazole-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of Ethyl 2-m-tolylthiazole-4-carboxylate. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially relevant method is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of m-tolylthioamide with an ethyl α-haloacetoacetate, such as ethyl bromopyruvate, to form the thiazole ring.[2][3]

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are:

  • m-Tolylthioamide: This provides the N-C-S backbone component of the thiazole ring.

  • Ethyl 2-halo-3-oxobutanoate (e.g., Ethyl bromopyruvate or Ethyl chloropyruvate): This reagent provides the C-C-C backbone and the carboxylate group.

Q3: What are the main challenges when scaling this synthesis from the lab to a pilot plant?

A3: The primary scale-up challenges include:

  • Exothermicity Management: The initial S-alkylation step in the Hantzsch synthesis is often exothermic.[4] In large reactors, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and impurity formation.[5]

  • Mixing and Reagent Addition: Achieving homogeneous mixing in large volumes is difficult. Poor mixing can create localized "hot spots" or areas of high reagent concentration, negatively impacting yield and purity.[5]

  • Work-up and Product Isolation: Handling large volumes of solvents and reaction mixtures during quenching, extraction, and filtration poses logistical challenges. Product isolation, often via crystallization, can be hampered by impurities that may cause the product to oil out.[6]

  • Impurity Profile Control: The types and quantities of impurities can change upon scale-up due to variations in temperature, mixing, and reaction time.

Q4: What are the typical impurities encountered in this process?

A4: Common impurities may include unreacted starting materials (m-tolylthioamide and ethyl bromopyruvate), byproducts from side reactions (such as the formation of dimers or alternative cyclization products), and residual solvents from the work-up and crystallization processes.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem 1: Low or Inconsistent Product Yield

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and solutions?

A: Low yield is a common scale-up issue stemming from several factors.

  • Cause 1: Inefficient Temperature Control. The reaction may be exothermic, and on a larger scale, poor heat transfer can lead to localized overheating, causing degradation of reactants or products.[5]

    • Solution: Implement controlled, slow addition of the ethyl bromopyruvate to manage the exotherm. Utilize a jacketed reactor with an efficient cooling system to maintain the optimal reaction temperature.

  • Cause 2: Poor Mixing. Inadequate agitation in a large reactor can lead to incomplete reactions.

    • Solution: Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogeneous mixture. For viscous slurries, consider adjusting the solvent volume.

  • Cause 3: Starting Material Quality. Impurities in the m-tolylthioamide or ethyl bromopyruvate can interfere with the reaction.

    • Solution: Verify the purity of all starting materials before use. Develop clear analytical specifications for raw materials.

Problem 2: Difficulty with Product Crystallization

Q: The crude product is an oil and will not crystallize, or the resulting solid is difficult to filter. How can I resolve this?

A: Crystallization issues are often caused by impurities that inhibit crystal lattice formation.

  • Cause 1: Presence of Impurities. Even small amounts of side-products or unreacted starting materials can act as crystallization inhibitors.

    • Solution 1: Purify the crude oil using column chromatography before attempting crystallization.

    • Solution 2: Perform a solvent screen to identify a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures, which may exclude impurities from the crystal lattice.

    • Solution 3: Introduce seed crystals to a supersaturated solution to initiate crystallization.

  • Cause 2: Incorrect Solvent System. The solvent used for reaction or work-up may not be ideal for crystallization.

    • Solution: After the work-up, perform a solvent swap to a more suitable crystallization solvent like ethanol, isopropanol, or a heptane/ethyl acetate mixture. The use of an anti-solvent can also induce precipitation.

Problem 3: Product Color is Darker than Expected

Q: The final isolated product is dark yellow or brown instead of the expected off-white or pale-yellow solid. What causes this discoloration?

A: Dark coloration is typically a sign of impurity formation due to degradation.

  • Cause 1: High Reaction Temperature. Overheating can lead to the formation of colored polymeric byproducts.

    • Solution: Re-evaluate the reaction temperature limits. Ensure that local temperatures do not exceed the setpoint due to poor mixing or a strong exotherm.

  • Cause 2: Extended Reaction Time. Holding the reaction mixture at an elevated temperature for too long can promote side reactions and degradation.

    • Solution: Monitor the reaction closely by TLC or HPLC to determine the point of completion and begin the work-up promptly.

  • Cause 3: Air Oxidation. Some intermediates or the final product might be sensitive to air, especially at elevated temperatures.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Data Presentation

Table 1: Impact of Key Parameters on Synthesis Outcome
ParameterLab Scale (Typical)Scale-Up ChallengeRecommended Action for Scale-UpExpected Impact
Temperature Reflux in Ethanol (78°C)Runaway exotherm, impurity formationMaintain internal temp at 50-60°CImproved purity, safer process
Reagent Addition All at onceLocalized high concentration, exothermAdd ethyl bromopyruvate over 2-4 hoursBetter temperature control, higher yield
Mixing Magnetic Stir BarInhomogeneous reaction, poor heat transferUse overhead mechanical stirrer/impellerConsistent product quality, higher yield
Purification Flash ChromatographyNot feasible for large quantitiesRecrystallization from a suitable solvent (e.g., Ethanol/Water)Efficient purification, scalable process

Experimental Protocols

Lab-Scale Synthesis Protocol (Illustrative)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add m-tolylthioamide (10.0 g, 66.1 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: Stir the mixture to form a suspension. Add ethyl 2-bromo-3-oxobutanoate (ethyl bromopyruvate) (14.5 g, 69.4 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 200 mL of cold water with stirring. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize the crude solid from an ethanol/water mixture to yield this compound as a pale-yellow solid.

Key Considerations for Scale-Up Protocol
  • Reactor: Use a jacketed glass-lined or stainless steel reactor with an overhead mechanical stirrer and a temperature probe.

  • Inert Atmosphere: Ensure the reactor is purged with nitrogen before starting. Maintain a nitrogen blanket throughout the process.

  • Controlled Addition: The ethyl bromopyruvate should be added via a dosing pump over a period of 2-4 hours, ensuring the internal temperature does not exceed 60°C.

  • Work-up: Instead of pouring into water, the water can be added directly to the cooled reactor. The resulting slurry can be filtered using a Nutsche filter or centrifuge.

  • Drying: The wet cake should be dried in a vacuum oven with a controlled temperature to avoid product degradation.

Visualizations

G Diagram 1: Hantzsch Synthesis Workflow cluster_0 Raw Materials cluster_1 Synthesis cluster_2 Downstream Processing cluster_3 Purification & Final Product RM1 m-Tolylthioamide Reaction Cyclocondensation Reaction RM1->Reaction RM2 Ethyl Bromopyruvate RM2->Reaction RM3 Ethanol (Solvent) RM3->Reaction Workup Quenching & Precipitation Reaction->Workup Filtration Filtration & Washing Workup->Filtration Drying Vacuum Drying Filtration->Drying Purification Recrystallization Drying->Purification FinalProduct Ethyl 2-m-tolylthiazole- 4-carboxylate (API/Intermediate) Purification->FinalProduct

Caption: General workflow for the production of this compound.

G Diagram 2: Troubleshooting Logic for Low Yield Start Low Yield Observed CheckPurity Are Starting Materials Purity Confirmed? Start->CheckPurity CheckTemp Was Temperature Profile Stable? CheckPurity->CheckTemp Yes SourceMaterials Source High-Purity Starting Materials CheckPurity->SourceMaterials No CheckMixing Is Mixing Adequate for Reactor Scale? CheckTemp->CheckMixing Yes ImproveCooling Improve Cooling Efficiency & Slow Reagent Addition CheckTemp->ImproveCooling No CheckCompletion Did Reaction Go to Completion (IPC)? CheckMixing->CheckCompletion Yes OptimizeAgitation Optimize Agitator Speed & Impeller Design CheckMixing->OptimizeAgitation No IncreaseTime Increase Reaction Time or Temperature Slightly CheckCompletion->IncreaseTime No End Yield Improved CheckCompletion->End Yes SourceMaterials->End ImproveCooling->End OptimizeAgitation->End IncreaseTime->End

Caption: A logical flow for troubleshooting low yield issues during scale-up.

G Diagram 3: Simplified Hantzsch Reaction Mechanism Thioamide m-Tolylthioamide (Nucleophile) Step1 Step 1: S-Alkylation (SN2 Attack) Thioamide->Step1 Haloketone Ethyl Bromopyruvate Haloketone->Step1 Intermediate1 Thioimonium Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization (Intramolecular Attack) Intermediate1->Step2 Intermediate2 Hydroxydihydrothiazole Step2->Intermediate2 Step3 Step 3: Dehydration Intermediate2->Step3 Product Ethyl 2-m-tolylthiazole- 4-carboxylate Step3->Product

Caption: Key steps in the Hantzsch synthesis of the target thiazole derivative.

References

Technical Support Center: Minimizing Impurites in Febuxostat Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of febuxostat intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities encountered during febuxostat synthesis?

A1: During the synthesis of febuxostat, several process-related impurities can arise from starting materials, intermediates, or side reactions. The most frequently reported impurities include the Febuxostat amide impurity, the Febuxostat diacid impurity, and various ester impurities.[1][2][3] The amide and diacid impurities typically form during the final saponification step, where the ethyl ester of febuxostat is hydrolyzed to the final carboxylic acid form.[2] Ester impurities, such as the methyl ester, can be formed if methanol is used as a solvent during purification of the final product.

Q2: At which stage of the synthesis is the formation of the amide and diacid impurities most prevalent?

A2: The formation of the Febuxostat amide and diacid impurities is most common during the saponification (hydrolysis) of the ethyl ester intermediate (Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) to febuxostat.[2] This step typically uses a base like sodium hydroxide in a solvent mixture. Under these alkaline conditions, the nitrile group on the febuxostat molecule can be hydrolyzed to a carbamoyl group (amide impurity) or further to a carboxyl group (diacid impurity).[1][2]

Q3: What are the key process parameters that influence the formation of the amide impurity?

A3: The formation of the febuxostat amide impurity is significantly influenced by several key reaction parameters during the saponification step:

  • Base Concentration: Higher concentrations of the base (e.g., sodium hydroxide) can increase the rate of nitrile hydrolysis.[2]

  • Temperature: Elevated reaction temperatures accelerate both the desired ester hydrolysis and the undesired nitrile hydrolysis.[2]

  • Reaction Time: Prolonged reaction times can lead to a higher conversion of the nitrile group to the amide.[2]

Careful control of these parameters is crucial to minimize the formation of this impurity.[2]

Troubleshooting Guides

Problem 1: High levels of Febuxostat amide impurity detected in the final product.

Possible Causes and Solutions:

CauseRecommended Action
Excessive Base Concentration Use the appropriate equivalence of sodium hydroxide for the saponification step. A slight excess is needed for the ester hydrolysis, but a large excess will promote nitrile hydrolysis. It is recommended to perform small-scale experiments to optimize the base concentration.[1][2]
High Reaction Temperature Maintain a controlled and optimized reaction temperature. Lowering the temperature can help to selectively favor the ester hydrolysis over the nitrile hydrolysis, though this may require a longer reaction time.[2]
Prolonged Reaction Time Monitor the reaction progress closely using an appropriate analytical technique like HPLC.[4] Quench the reaction as soon as the starting ester is consumed to prevent further conversion of the nitrile group.[2]
Inappropriate Solvent System The choice of solvent can influence the reaction rates. A solvent system of MeOH:THF:H2O (1:1:1) has been reported for the hydrolysis step.[3] Experiment with different solvent ratios to find the optimal conditions for your specific setup.

Problem 2: Presence of unknown peaks in the HPLC chromatogram of febuxostat intermediates.

Possible Causes and Solutions:

CauseRecommended Action
Impure Starting Materials Ensure the purity of all starting materials and reagents before use. Impurities in the initial reactants can be carried through the synthesis and lead to the formation of byproducts.[5][6]
Side Reactions Review the reaction mechanism for potential side reactions. For example, in the Duff reaction to introduce the formyl group, diformylation can occur.[7] Optimizing reaction conditions such as temperature and stoichiometry can help minimize these side reactions.[5]
Degradation of Intermediates or Product Some intermediates may be sensitive to heat, light, or pH.[8][9] Store intermediates under appropriate conditions (e.g., protected from light, at low temperature). Forced degradation studies can help identify potential degradation pathways.[4][10]
Carryover of Impurities Impurities from one step can be carried over to the next.[1] Effective purification of intermediates at each stage is crucial. Techniques like recrystallization or column chromatography can be employed.[5][]

Experimental Protocols

Protocol 1: Saponification of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate to Minimize Amide Impurity

Materials:

  • Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Dissolve Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in a 1:1:1 mixture of MeOH:THF:H₂O.

  • Prepare a solution of sodium hydroxide in water. The molar equivalent of NaOH should be optimized, starting with a slight excess relative to the ester.

  • Cool the ester solution to a controlled temperature (e.g., 15-20°C).

  • Slowly add the NaOH solution to the ester solution while maintaining the temperature.

  • Monitor the reaction progress by HPLC every 30 minutes.

  • Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to 0-5°C.

  • Slowly add HCl to neutralize the excess NaOH and precipitate the febuxostat product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Febuxostat Amide Impurity Reference Standard

This protocol is for the intentional synthesis of the amide impurity to be used as a reference standard for analytical method development.[2]

Materials:

  • Febuxostat

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Hydrogen peroxide (30% solution)

  • Acetone for recrystallization

Procedure:

  • Dissolve febuxostat in DMSO.

  • Add anhydrous potassium carbonate to the solution.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding water.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from acetone to obtain the pure febuxostat amide impurity.

Data Presentation

Table 1: Comparison of Analytical Methods for Febuxostat Impurity Profiling

Analytical MethodKey Performance ParametersLinearity (R²)LOD (µg/mL)LOQ (µg/mL)
RP-HPLCFor Febuxostat and degradation products0.9999 (0.1–200 µg/mL)0.02570.0783
RP-HPLCFor Febuxostat and related substances0.999 - 0.9997 (0.15-1.125 µg/ml)LowLow
UPLCFor various impuritiesNot Specified<0.10.3
UV-SpectrophotometryFor Febuxostat0.998 (10 – 70 µg/ml)0.2390.725

Data compiled from various sources.[4][12]

Visualizations

Febuxostat_Synthesis_and_Impurity_Formation cluster_main_path Main Synthetic Pathway cluster_impurity_path Impurity Formation Pathway Ester_Intermediate Ethyl 2-(3-cyano-4- isobutoxyphenyl)-4- methylthiazole-5-carboxylate Febuxostat Febuxostat Ester_Intermediate->Febuxostat Saponification (NaOH, H2O/Solvent) Amide_Impurity Febuxostat Amide Impurity Ester_Intermediate->Amide_Impurity Side Reaction: Nitrile Hydrolysis Diacid_Impurity Febuxostat Diacid Impurity Amide_Impurity->Diacid_Impurity Further Hydrolysis

Caption: Synthetic pathway of febuxostat and formation of major impurities.

Troubleshooting_Workflow start High Impurity Level Detected cond1 Impurity Identified? start->cond1 action1 Characterize Impurity (LC-MS, NMR) cond1->action1 No cond2 Is it a known process impurity? cond1->cond2 Yes action1->cond2 action2 Review Synthesis Step (e.g., Saponification) cond2->action2 Yes action3 Investigate Starting Material Purity cond2->action3 No action4 Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry action2->action4 action3->action4 end Impurity Minimized action4->end

Caption: Troubleshooting workflow for high impurity levels in synthesis.

References

Technical Support Center: Enhancing the Stability of Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiazole-containing compounds. Our goal is to help you address common stability challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and stability assessment of your thiazole-containing compounds.

Problem 1: Low or No Product Yield During Synthesis

Low product yield is a common challenge in organic synthesis. The following table outlines potential causes and recommended solutions for synthesizing thiazole derivatives.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of starting materials like 2-aminothiophenol and the corresponding carbonyl compound. 2-Aminothiophenol is prone to oxidation; consider using a freshly opened bottle or purifying it before use.[1]
Inefficient Catalyst The choice of catalyst is critical. For condensation with carboxylic acids, consider using polyphosphoric acid (PPA) or methanesulfonic acid/silica gel.[1] For reactions with aldehydes, catalysts such as H₂O₂/HCl or samarium triflate may provide better yields.[1]
Suboptimal Reaction Temperature Reaction temperature can significantly affect the yield. If the yield is low at room temperature, try incrementally increasing the temperature.[1] Conversely, if side products are forming at higher temperatures, lowering the temperature may be beneficial.[1]
Incorrect Reaction Time Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Problem 2: High Variability in Microsomal Stability Assay Results

High variability in in-vitro metabolic stability assays can make it difficult to accurately assess your compound's properties.

Potential CauseTroubleshooting Steps
Microsome Quality Ensure that liver microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.[2]
Cofactor Degradation The cofactor NADPH is essential for CYP enzyme activity but is unstable.[2] Always prepare it fresh just before the experiment and keep it on ice.[2]
Incorrect Protein Concentration Very rapid or very slow metabolism can be hard to measure accurately.[2] Optimize the microsomal protein concentration; a lower concentration may be needed for a rapidly metabolized compound, and a higher one for a more stable compound.[2]
Assay Linearity Ensure the reaction is within the linear range concerning time and protein concentration.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of thiazole-containing compounds.

Q1: What are the common degradation pathways for thiazole-containing compounds?

Thiazole-containing compounds can be susceptible to several degradation pathways, including:

  • Alkaline Hydrolysis: Some thiazole derivatives show significant degradation under basic conditions.[3]

  • Oxidation: The thiazole ring can be susceptible to oxidative degradation.[3][4] This is a key consideration for metabolic stability, as Cytochrome P450 enzymes can mediate oxidation.[4]

  • Photodegradation: Exposure to light can induce degradation in some thiazole-containing molecules.[5] Studies have shown that this can occur via a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges.[5]

Q2: How can I improve the metabolic stability of my thiazole compound?

Improving metabolic stability often involves structural modifications to block or slow down metabolic processes.[2]

  • Fluorination: Introducing a fluorine atom at a metabolically vulnerable position can block oxidation due to the strength of the carbon-fluorine bond.[2] It also reduces the electron density of the ring, making it less prone to oxidation.[2]

  • Ring Deactivation: Adding electron-withdrawing groups (e.g., trifluoromethyl, cyano) to an aromatic ring makes it less susceptible to oxidation.[2]

  • Scaffold Hopping: Replacing the thiazole ring or adjacent aromatic systems with more electron-deficient heterocycles (like pyridine or pyrazole) can significantly lower metabolic clearance.[4]

Below is a decision tree to guide your strategy for improving metabolic stability.

Start Compound shows poor metabolic stability Identify Identify metabolic 'soft spot' (e.g., via metabolite ID studies) Start->Identify Strategy Select Modification Strategy Identify->Strategy Block Block Site of Metabolism Strategy->Block Specific site identified Reduce Reduce Electron Density Strategy->Reduce General ring oxidation Bioisostere Bioisosteric Replacement Strategy->Bioisostere Ring is the liability Fluorination Fluorination Block->Fluorination EWG Add Electron-Withdrawing Groups Reduce->EWG ScaffoldHop Scaffold Hopping (e.g., Thiazole -> Pyridine) Bioisostere->ScaffoldHop

Caption: Decision tree for improving metabolic stability.

Q3: What is the difference between a liver microsomal stability assay and a hepatocyte stability assay?

The choice between these assays depends on the stage of your research and the specific information you need.[2]

Assay TypeDescriptionPrimary Use
Liver Microsomal Assay A cost-effective, high-throughput screen that primarily assesses Phase I metabolism mediated by enzymes like CYPs.[2]Ideal for early drug discovery to rank-order compounds based on their susceptibility to oxidative metabolism.[2]
Hepatocyte Assay Uses intact liver cells and is considered more physiologically relevant.[2] It accounts for both Phase I and Phase II (conjugation) metabolism, as well as cellular uptake and transport processes.[2]Used for lead optimization and to investigate discrepancies between in vitro microsomal data and in vivo results.[2]

Q4: How does formulation impact the stability of thiazole-containing drugs?

Formulation strategies can significantly enhance drug stability by protecting the compound from degradation.[6]

  • Excipients: Inert substances can be added to the formulation.[6] For example, antioxidants can prevent oxidation, and buffering agents can maintain a stable pH to prevent hydrolysis.[6]

  • Microencapsulation: This technique encloses drug particles within a protective shell, providing a physical barrier against environmental factors.[6]

  • Lyophilization (Freeze-Drying): Removing water from the formulation reduces the likelihood of hydrolysis and microbial growth.[6]

Experimental Protocols

Detailed methodologies for key stability experiments are provided below.

Protocol 1: Forced Degradation Study

This study helps identify potential degradation products and pathways under various stress conditions.[7]

  • Objective: To evaluate the stability of a thiazole-containing compound under stress conditions (hydrolysis, oxidation, heat, and light).

  • Materials:

    • Test Compound

    • 0.1 M and 1 M Hydrochloric acid (HCl)[7]

    • 0.1 M and 1 M Sodium hydroxide (NaOH)[7]

    • 3% Hydrogen peroxide (H₂O₂)[7]

    • HPLC system with a suitable column (e.g., C18)[3]

  • Procedure:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).[7]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[7] Incubate at 60°C for 24 hours.[7] At specified time points, take an aliquot, neutralize with 0.1 M NaOH, dilute to a final concentration of ~100 µg/mL, and analyze by HPLC.[7] If no degradation is seen, repeat with 1 M HCl.[7]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[7] Incubate at 60°C for 8 hours.[7] At specified time points, take an aliquot, neutralize with 0.1 M HCl, dilute, and analyze by HPLC.[7] If no degradation is seen, repeat with 1 M NaOH.[7]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[7] Store at room temperature, protected from light, for 12 hours.[7] At specified time points, take an aliquot, dilute, and analyze by HPLC.

    • Thermal Degradation: Expose a known amount of the solid compound to dry heat at 80°C for 48 hours.[7] At specified time points, dissolve a sample, dilute, and analyze by HPLC.[7]

    • Photostability: Expose the solid compound or a solution to a light source as specified by ICH Q1B guidelines.[8] Keep a control sample in the dark.[7] After the exposure period, prepare solutions of both samples and analyze by HPLC.[7]

The following diagram illustrates the general workflow for a forced degradation study.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (HCl, 60°C) Stock->Acid Base Base Hydrolysis (NaOH, 60°C) Stock->Base Oxidation Oxidation (H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Dilute Neutralize (if needed) & Dilute Sampling->Dilute HPLC Analyze by HPLC/LC-MS Dilute->HPLC Report Identify Degradants & Determine Degradation % HPLC->Report

Caption: Workflow for a forced degradation study.

Protocol 2: In Vitro Metabolic Stability (Liver Microsomes)

This assay is used to determine the rate of metabolism of a compound by Phase I enzymes.

  • Objective: To measure the intrinsic clearance and half-life of a thiazole-containing compound in a liver microsomal matrix.

  • Materials:

    • Test Compound

    • Pooled Liver Microsomes (e.g., Human, Rat)

    • Phosphate Buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system or NADPH stock solution

    • Control compounds (e.g., one high-turnover, one low-turnover)

    • Acetonitrile with internal standard for reaction quenching

    • LC-MS/MS system

  • Procedure:

    • Prepare Compound Plate: Prepare a 96-well plate with the test compound and controls, typically at a final incubation concentration of 1 µM.[2]

    • Prepare Microsome/Cofactor Mix: Prepare a master mix of liver microsomes in phosphate buffer. Keep on ice. Separately, prepare the NADPH solution and keep it on ice.

    • Initiate Reaction: Pre-warm the compound plate and the microsome mix at 37°C for 5-10 minutes. To initiate the reaction, add the NADPH solution to the microsome mix and immediately transfer aliquots to the compound plate.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to precipitate the protein. Transfer the supernatant to a new plate for analysis.

    • Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

    • Data Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

The following diagram outlines the workflow for an in vitro metabolic stability assay.

cluster_setup Assay Setup cluster_reaction Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Plate Prepare 96-well plate with Test Compound (1 µM) Prewarm Pre-warm plate and microsomes at 37°C Plate->Prewarm Microsomes Prepare Microsome Master Mix (pH 7.4 buffer) Microsomes->Prewarm NADPH Prepare fresh NADPH solution Initiate Initiate reaction by adding NADPH NADPH->Initiate Prewarm->Initiate Timepoints Quench reaction at time points (0, 5, 15, 30, 60 min) with cold ACN + IS Initiate->Timepoints Process Centrifuge and collect supernatant Timepoints->Process LCMS Analyze by LC-MS/MS Process->LCMS Calculate Calculate t½ and Intrinsic Clearance (CLint) LCMS->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

References

Hantzsch Thiazole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring from an α-haloketone and a thioamide.[1][2] This method, first reported by Arthur Hantzsch in 1887, is a cornerstone in heterocyclic chemistry due to its reliability and the ready availability of the starting materials.[1]

Q2: What is the general mechanism for the Hantzsch thiazole synthesis?

The reaction proceeds through several steps. It begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the aromatic thiazole ring.[1][3][4]

Q3: What are the typical starting materials for this synthesis?

The essential components are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea or thioacetamide).[1] Variations of this reaction can also be performed as a one-pot, three-component synthesis involving an α-haloketone, a thioamide, and an aldehyde.[1][5][6]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot for the product.[7] A common eluent system for this analysis is a mixture of ethyl acetate and hexane.[7]

Troubleshooting Guide

Problem: Low or No Product Yield

Low yields are a common issue in the Hantzsch synthesis and can be attributed to several factors.

Potential Cause & Solution

Potential Cause Troubleshooting Steps
Impure Starting Materials Ensure the purity of the α-haloketone and thioamide. α-haloketones can degrade over time and should be fresh or properly stored.[1] Impurities in the thioamide can lead to the formation of oxazole byproducts.[7]
Suboptimal Reaction Conditions Temperature: Many Hantzsch syntheses require heating.[1] If the reaction is sluggish at room temperature, consider gentle heating (40-60 °C) or refluxing. Conversely, excessive heat can cause decomposition. Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Extend the reaction time if starting materials are still present. Solvent: Alcohols like ethanol and methanol are commonly used. In some cases, a mixture of solvents, such as ethanol/water, may improve yields.[5] Microwave-assisted synthesis often benefits from polar solvents like methanol and ethanol.[8]
Incomplete Reaction If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature, while monitoring for byproduct formation.[7]
Side Reactions The formation of byproducts can consume reactants and reduce the yield of the desired thiazole.[7] Common side products include oxazoles (if the thioamide is contaminated with amide), and products from dimerization or polymerization of reactants.[7]
Product Loss During Workup The thiazole product is often precipitated by adding the reaction mixture to a basic solution like aqueous sodium bicarbonate. If the product does not precipitate, it may be soluble in the workup solution and require extraction with an organic solvent.[1]
Catalyst While not always necessary, catalysts such as p-toluenesulfonic acid (PTSA) or silica-supported tungstosilisic acid can improve reaction rates and yields.[5][7]
Problem: Multiple Spots on TLC / Impure Product

The presence of multiple spots on a TLC plate indicates an impure product mixture.

Potential Side Products & Identification

Side Product Reason Identification/Solution
Unreacted Starting Materials Incomplete reaction.[7]Compare with starting material spots on TLC. Optimize reaction time and/or temperature.
Oxazole Contamination of thioamide with the corresponding amide.[7]Difficult to separate from the thiazole product. Ensure high purity of the thioamide.
Dimerization/Polymerization Products Self-condensation of starting materials or intermediates.[7]Adjust reaction concentration or temperature.
Regioisomers Use of unsymmetrical α-haloketones or N-substituted thioamides.[1] Running the reaction under acidic conditions can alter the regioselectivity.[1][9]Careful analysis of the product mixture by NMR is necessary to identify the isomers.[1]
Problem: Product is an Oil or Does Not Crystallize

If the thiazole product does not precipitate or crystallize upon cooling and neutralization, alternative purification methods are necessary.

Solution

  • Extraction: Extract the product from the aqueous workup solution using a suitable organic solvent.

  • Column Chromatography: Purify the extracted product using silica gel column chromatography to isolate the desired thiazole.[1][10]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Solvent (e.g., ethanol or methanol)[3][7]

  • Mild base (e.g., 5% aqueous sodium bicarbonate or sodium carbonate solution)[1][7]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone and a slight excess (e.g., 1.5 equivalents) of the thioamide in the chosen solvent.[3][4]

  • Heating: Heat the reaction mixture to reflux for several hours, or until TLC analysis indicates the consumption of the starting materials.[7] For some reactions, heating at a lower temperature for a longer period or using microwave irradiation may be beneficial.[8]

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing the mild base solution to neutralize any acid formed and to precipitate the product.[1][3][4]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water to remove any inorganic salts.[1][3]

  • Purification: If necessary, recrystallize the solid from a suitable solvent to obtain the pure thiazole product.[7] If the product is an oil or does not precipitate, extract it with an organic solvent and purify by column chromatography.[1]

Visualizations

Hantzsch_Troubleshooting_Workflow start Start Hantzsch Synthesis check_yield Low or No Yield? start->check_yield check_purity Check Starting Material Purity check_yield->check_purity Yes check_tlc Multiple Spots on TLC? check_yield->check_tlc No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions consider_catalyst Consider Using a Catalyst optimize_conditions->consider_catalyst check_workup Review Workup Procedure consider_catalyst->check_workup check_workup->check_yield end_good High Yield & Purity (End) check_tlc->end_good No purify Purify Product (Recrystallization or Chromatography) check_tlc->purify Yes end_purified Pure Product (End) purify->end_purified

Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

Hantzsch_Mechanism cluster_reactants Reactants alpha_haloketone α-Haloketone intermediate1 SN2 Adduct alpha_haloketone->intermediate1 thioamide Thioamide thioamide->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

Technical Support Center: Refinement of Crystallization Methods for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when developing a crystallization method for a new thiazole derivative?

A1: The initial approach involves selecting a suitable solvent. A good recrystallization solvent should dissolve the thiazole derivative well at elevated temperatures but poorly at room or lower temperatures.[1] Small-scale solubility tests with a variety of solvents are recommended. A rule of thumb is that solvents with functional groups similar to the compound being crystallized often work well (e.g., esters in ethyl acetate, ketones in acetone).[2]

Q2: My thiazole derivative is not crystallizing from the solution upon cooling. What should I do?

A2: Failure to crystallize can be due to either the solution not being saturated enough or being excessively supersaturated.[1]

  • If the solution is not saturated: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[1]

  • If the solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[1]

Q3: I am observing an oily substance instead of crystals. How can I resolve this "oiling out" issue?

A3: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the solvent, the solution is highly supersaturated, or impurities are present.[1][3] To address this:

  • Select a solvent with a lower boiling point.[1]

  • Add a small amount of additional solvent to the hot solution and allow for a slower cooling rate.[1]

  • Introduce a seed crystal to encourage crystallization over oiling.[3]

  • If impurities are suspected, consider a preliminary purification step, such as passing the solution through a short plug of silica gel.[1]

Q4: The yield of my recrystallized thiazole derivative is very low. How can I improve it?

A4: A low yield is often a result of using too much solvent or the compound having significant solubility in the cold solvent.[1]

  • Use the minimum amount of hot solvent required to dissolve your compound.

  • After filtration, the remaining solution (mother liquor) can be concentrated and cooled to obtain a second crop of crystals.[4]

  • Ensure the solution is sufficiently cooled, perhaps in an ice bath, to maximize precipitation.[1]

Q5: The purity of my thiazole derivative has not improved after recrystallization. What could be the reason?

A5: If impurities persist, it might be because they have similar solubility profiles to your target compound. In such cases, recrystallization alone may not be sufficient, and other purification techniques like column chromatography might be necessary.[4] Rapid crystallization can also trap impurities within the crystal lattice.[4] A slower cooling rate is often beneficial for purity.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the crystallization of thiazole derivatives.

Problem Possible Cause Suggested Solution
No Crystals Form 1. Solution is not saturated. 2. Supersaturation is too high, inhibiting nucleation.1. Evaporate excess solvent and re-cool. 2. Induce crystallization by scratching the flask or adding a seed crystal.[1]
"Oiling Out" 1. Melting point of the compound is below the solvent's boiling point. 2. Solution is too concentrated. 3. Cooling is too rapid. 4. Presence of impurities.1. Choose a lower-boiling point solvent. 2. Add a small amount of hot solvent to dilute. 3. Allow the solution to cool more slowly. 4. Use a seed crystal to guide crystal growth.[3] 5. Consider a preliminary purification step.[1]
Low Yield 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent. 2. Cool the solution in an ice bath to minimize solubility. 3. Pre-heat the filtration apparatus.[4] 4. Concentrate the mother liquor to obtain a second crop of crystals.[4]
Poor Purity 1. Impurities have similar solubility. 2. Crystallization was too rapid, trapping impurities.1. Consider an alternative purification method like column chromatography. 2. Slow down the cooling rate.
Polymorphism Issues 1. Solvent system favors a metastable form. 2. Anti-solvent addition rate is not optimal. 3. Initial concentration influences the crystal form.1. Experiment with different solvents or solvent mixtures.[5] 2. Adjust the addition rate of the anti-solvent.[6] 3. Vary the initial concentration of the thiazole derivative.[6]

Experimental Protocols

Cooling Crystallization

This is the most common recrystallization technique.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude thiazole derivative in the minimum amount of a suitable solvent at its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to a constant weight.

Anti-Solvent Crystallization

This method is useful when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce precipitation.

  • Dissolution: Dissolve the crude thiazole derivative in a minimum amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the solution while stirring until the solution becomes turbid.

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to form crystals.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.

A study on a specific thiazole derivative, 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid (BPT), demonstrated that using water as an anti-solvent for a methanol solution can lead to different polymorphs depending on the water-addition rate and the initial concentration of the BPT solution.[6]

Vapor Diffusion

This technique is suitable for growing high-quality single crystals, often from a small amount of material.[7]

  • Preparation: Dissolve the thiazole derivative in a small volume of a "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a larger volume of a more volatile "poor" solvent (anti-solvent).

  • Diffusion: The vapor from the anti-solvent will slowly diffuse into the solution containing the compound, gradually decreasing its solubility and promoting slow crystal growth.

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Quantitative Data on Thiazole Derivative Crystallization

The following table summarizes examples of crystallization parameters for specific thiazole derivatives found in the literature.

Thiazole DerivativeCrystallization MethodSolvent SystemObservations/Yield
2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid (BPT)Anti-solventMethanol (solvent), Water (anti-solvent)At low initial concentrations, the BH form crystallized regardless of the water-addition rate. At higher concentrations, the D form also crystallized, especially at lower water-addition rates.[6]
2-amino-4-(4'-hydroxyphenyl)-1,3-thiazoleCoolingEthanolYield: 89%[8]
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazole-2-amineCoolingEthanolYellow solid, Yield: 78%[9]
Substituted Thiazole ScaffoldsCoolingEthanol:Water (1:1)The solid product was purified by recrystallization from absolute ethanol.[10]
2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-oneCoolingSuitable solvent (not specified)Golden crystals, Yield: 73%[4]
2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-oneCoolingSuitable solvent (not specified)Yellow crystals, Yield: 71%[4]

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Crystallization Experiment dissolution Dissolve Thiazole Derivative in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling observe Observe Outcome cooling->observe crystals_ok Crystals Formed observe->crystals_ok Good Crystals no_crystals No Crystals observe->no_crystals No Crystals oiling_out Oiling Out observe->oiling_out Oily Layer low_yield Low Yield crystals_ok->low_yield Check Yield impure Impure Product crystals_ok->impure Check Purity end_ok Successful Crystallization crystals_ok->end_ok Good Yield & Purity check_saturation Check Saturation no_crystals->check_saturation slow_cooling Slow Down Cooling oiling_out->slow_cooling optimize_yield Optimize Yield (Less Solvent/Colder Temp) low_yield->optimize_yield repurify Re-purify (e.g., Chromatography) impure->repurify check_saturation->dissolution Not Saturated (Evaporate Solvent) induce_crystallization Induce Crystallization (Scratch/Seed) check_saturation->induce_crystallization Supersaturated induce_crystallization->cooling change_solvent Change Solvent/ Solvent System change_solvent->dissolution slow_cooling->change_solvent optimize_yield->dissolution repurify->dissolution

Caption: A workflow diagram for troubleshooting common issues in the crystallization of thiazole derivatives.

PolymorphismFactors cluster_factors Influencing Factors polymorph_outcome Polymorphic Outcome of Thiazole Derivative Crystallization solvent Solvent System (Polarity, H-bonding) polymorph_outcome->solvent supersaturation Supersaturation Level polymorph_outcome->supersaturation temperature Temperature polymorph_outcome->temperature cooling_rate Cooling Rate polymorph_outcome->cooling_rate impurities Presence of Impurities polymorph_outcome->impurities agitation Agitation/Stirring Rate polymorph_outcome->agitation concentration Initial Concentration polymorph_outcome->concentration addition_rate Anti-solvent Addition Rate polymorph_outcome->addition_rate

Caption: Key factors influencing the polymorphic outcome during the crystallization of thiazole derivatives.

References

Validation & Comparative

Comparing biological activity of o-tolyl vs m-tolyl vs p-tolyl thiazole carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The substitution of a tolyl group (a methyl-substituted phenyl ring) at various positions on the thiazole core can influence the molecule's steric and electronic properties, potentially leading to differential biological effects. While a head-to-head comparison of the ortho-, meta-, and para-tolyl isomers of thiazole carboxylates is not documented, existing research on related structures provides valuable insights into their potential as therapeutic agents.

General Biological Activities of Tolyl-Thiazole Derivatives

Research into tolyl-substituted thiazoles has primarily focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The position of the methyl group on the phenyl ring is a critical determinant of a compound's interaction with biological targets, influencing its efficacy and selectivity.

Anticancer Activity

Several studies have investigated the cytotoxic effects of thiazole derivatives against various cancer cell lines. Notably, derivatives of 2-(p-tolyl)thiazole-4-carboxylic acid have been synthesized and evaluated for their anticancer properties. While specific quantitative data directly comparing the three isomers is unavailable, one study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrated that substitutions on an adjacent phenyl ring significantly impacted cytotoxicity. For instance, a nitro group at the para position of the N-phenyl ring resulted in the highest cytotoxic activity against the SKNMC (neuroblastoma) cell line, whereas a meta-substituted nitro group led to a decrease in potency[1]. This highlights the sensitivity of the biological activity to the spatial arrangement of substituents.

Antimicrobial Activity

Thiazole-containing compounds are known for their broad-spectrum antimicrobial activity. Studies on various thiazole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains[2][3][4][5][6]. The antimicrobial potential is often attributed to the core thiazole scaffold, with substitutions on attached aromatic rings, such as a tolyl group, modulating the activity spectrum and potency. For example, pleuromutilin derivatives incorporating a 2-p-tolylthiazole carboxamide moiety have shown antibacterial activity against Staphylococcus aureus[7].

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is another area of active investigation. These compounds are often evaluated for their ability to reduce inflammation in animal models, such as the carrageenan-induced paw edema model[8][9]. The mechanism of action is thought to involve the inhibition of pro-inflammatory mediators. While specific data on tolyl-thiazole carboxylates is limited, the general class of substituted phenyl thiazoles has shown promising anti-inflammatory effects[8].

Quantitative Data Summary

Due to the lack of studies directly comparing the o-, m-, and p-tolyl thiazole carboxylate isomers, a quantitative data table for direct comparison cannot be constructed. Research has been published on derivatives of p-tolyl thiazole, but without corresponding data for the o- and m- isomers, a meaningful comparison is not possible.

Experimental Protocols

Below are detailed methodologies for key experiments typically employed in the evaluation of the biological activity of thiazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents and toxic materials.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment[10][11].

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., o-, m-, and p-tolyl thiazole carboxylates) and incubated for a further 24-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included[10][12].

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C[10].

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals[10].

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used for background subtraction[10].

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration[10][12].

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared (typically a 0.5 McFarland standard)[7].

  • Agar Plate Preparation: The standardized inoculum is uniformly spread over the surface of a sterile Mueller-Hinton agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A fixed volume of the test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) is added to each well[13]. A solvent control and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters[14]. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin)[15].

  • Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema[15][16][17].

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer[15].

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity[15].

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel thiazole derivatives.

G cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and SAR start Starting Materials (e.g., Tolualdehyde, Thiourea) reaction Chemical Synthesis (e.g., Hantzsch Thiazole Synthesis) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization compounds Synthesized Thiazole Carboxylates (o-, m-, p-tolyl isomers) characterization->compounds anticancer Anticancer Assays (e.g., MTT Assay on Cancer Cell Lines) compounds->anticancer antimicrobial Antimicrobial Assays (e.g., Agar Diffusion against Bacteria/Fungi) compounds->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., Carrageenan-Induced Paw Edema) compounds->antiinflammatory data Data Collection (IC50, Zone of Inhibition, % Edema Inhibition) anticancer->data antimicrobial->data antiinflammatory->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: A general workflow for the synthesis and biological evaluation of thiazole derivatives.

Potential Mechanism of Action in Cancer

While the precise signaling pathways affected by tolyl-thiazole carboxylates are not fully elucidated, some thiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling proteins like receptor tyrosine kinases (e.g., VEGFR-2), which are crucial for tumor growth and angiogenesis[11].

G cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus VEGFR2 VEGFR-2 signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->signaling gene_expression Gene Expression signaling->gene_expression proliferation Cell Proliferation, Angiogenesis, Survival gene_expression->proliferation VEGF VEGF VEGF->VEGFR2 Binds thiazole Thiazole Derivative thiazole->VEGFR2 Inhibits

Caption: A potential mechanism of anticancer action for some thiazole derivatives via inhibition of VEGFR-2 signaling.

References

Comparative Analysis of Metallo-β-Lactamase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy. These zinc-dependent enzymes are capable of hydrolyzing a broad spectrum of β-lactams, including the carbapenems, which are often considered last-resort treatments for multidrug-resistant infections. The development of effective MBL inhibitors to be co-administered with β-lactam antibiotics is a critical strategy to combat this resistance mechanism.

This guide provides a comparative overview of various MBL inhibitors, with a particular focus on the emerging class of thiazole-based compounds. While specific experimental data for Ethyl 2-m-tolylthiazole-4-carboxylate as a metallo-β-lactamase inhibitor is not currently available in the public domain, this document will explore the structure-activity relationships of related thiazole derivatives and compare their potential with other well-characterized MBL inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Comparative Performance of MBL Inhibitors

The landscape of MBL inhibitors is diverse, with several chemical scaffolds demonstrating inhibitory activity against various MBL enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from different classes, including available data for thiazole-based inhibitors, against clinically relevant MBLs such as NDM-1 (New Delhi metallo-β-lactamase 1), VIM-2 (Verona integron-encoded metallo-β-lactamase 2), and IMP-1 (Imipenemase 1).

Table 1: IC50 Values of Selected Metallo-β-Lactamase Inhibitors

Inhibitor ClassCompoundTarget MBLIC50 (µM)Reference
Thiazole Derivatives 2-phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-15.5[1]
2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidBla24.9[1]
Thiazolethioacetamide derivative 8ImiS0.31[2]
Thiazolethioacetamide derivative 8VIM-22.2[2]
Thiazolethioacetamide derivative 12ImiS0.70[2]
Thiazolethioacetamide derivative 12VIM-219.2[2]
Thiol-Containing CaptoprilIMP-10.072 - >500 (isomer dependent)
Carboxylate-Containing Nitrilotriacetic acid (NTA)NDM-1Low µM range[3]
N-(phosphonomethyl)iminodiacetic acidNDM-1, VIM-2Sub- to low-µM range[3]
Boronate-Based Taniborbactam (VNRX-5133)NDM-1pIC50 5.6
Taniborbactam (VNRX-5133)IMP-1pIC50 5.6
N-Sulfamoylpyrrole-2-carboxylates NSPC derivative 6aNDM-1Nanomolar potency
NSPC derivative 6bNDM-1Nanomolar potency

Structure-Activity Relationship (SAR) of Thiazole-Based MBL Inhibitors

While direct SAR data for this compound is unavailable, studies on related thiazole derivatives provide valuable insights:

  • 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids : For this class of inhibitors, the stereochemistry at the C4 position of the dihydrothiazole ring is crucial for activity. For instance, the (R)-enantiomer of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid was found to be a potent inhibitor of IMP-1, while the (S)-enantiomer was inactive. Substitutions on the 2-phenyl ring also significantly impact inhibitory potency, with electron-donating or -withdrawing groups at different positions leading to varied activity. For example, a 3-amino substituent on the phenyl ring conferred potent activity against the Bacillus anthracis MBL Bla2.[1]

  • Thiazolethioacetamides : In this series, the nature and position of substituents on the aromatic ring play a key role in their inhibitory activity. Electron-withdrawing groups, such as trifluoromethoxy and nitro groups, have been shown to enhance the inhibitory potency against MBLs like ImiS and VIM-2.[2] This suggests that electronic effects are important for the interaction of these inhibitors with the MBL active site.

Based on these observations, it can be hypothesized that for This compound , the presence of the m-tolyl group at the 2-position of the thiazole ring could influence its binding to the MBL active site through hydrophobic interactions. The ethyl ester at the 4-position might act as a prodrug moiety, which could be hydrolyzed in vivo to the corresponding carboxylic acid, a common zinc-binding group in many MBL inhibitors. Further experimental validation is necessary to confirm these hypotheses.

Experimental Protocols

Determination of Half-Maximal Inhibitory Concentration (IC50)

This protocol describes a common method for determining the IC50 of a test compound against a purified MBL enzyme using the chromogenic substrate nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer. The final concentration range should be chosen to span the expected IC50 value.

  • In a 96-well plate, add a fixed volume of the purified MBL enzyme solution to each well.

  • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor (enzyme only) and a blank well (buffer only).

  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin substrate solution to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

  • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of a β-lactam antibiotic in the presence of an MBL inhibitor, assessing the inhibitor's ability to restore the antibiotic's efficacy against an MBL-producing bacterial strain.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • β-lactam antibiotic (e.g., meropenem)

  • Test MBL inhibitor

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare a stock solution of the β-lactam antibiotic and the MBL inhibitor in a suitable solvent.

  • In a 96-well plate, prepare a two-fold serial dilution of the β-lactam antibiotic in CAMHB.

  • To each well containing the serially diluted antibiotic, add a fixed concentration of the MBL inhibitor. A control series with the antibiotic alone should also be prepared.

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

  • Compare the MIC of the antibiotic in the presence of the inhibitor to the MIC of the antibiotic alone. A significant reduction in the MIC indicates that the inhibitor restores the antibiotic's activity.

Visualizations

MBL_Inhibition_Mechanism cluster_enzyme Metallo-β-Lactamase (MBL) Active Site cluster_reaction β-Lactam Hydrolysis cluster_inhibitors Inhibitor Mechanisms MBL MBL Zn1 Zn²⁺ Zn2 Zn²⁺ Hydrolyzed_Product Inactive Product MBL->Hydrolyzed_Product Catalysis Beta_Lactam β-Lactam Antibiotic Beta_Lactam->MBL Binding to Active Site Beta_Lactam->Hydrolyzed_Product Hydrolysis Competitive_Inhibitor Competitive Inhibitor (e.g., Thiazoles) Competitive_Inhibitor->MBL Blocks Active Site Zinc_Chelator Zinc Chelator (e.g., EDTA, some carboxylates) Zinc_Chelator->Zn1 Removes Zinc Zinc_Chelator->Zn2 Removes Zinc

Caption: General mechanism of metallo-β-lactamase (MBL) action and points of inhibition.

MBL_Inhibitor_Workflow Start Novel Compound (e.g., this compound) Screening Initial Screening (e.g., Nitrocefin Assay) Start->Screening IC50 IC50 Determination (Dose-Response Curve) Screening->IC50 MIC MIC Assay (Synergy with β-lactam) IC50->MIC SAR Structure-Activity Relationship Studies IC50->SAR MIC->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Experimental workflow for the evaluation of a novel MBL inhibitor.

References

A Comparative Analysis of the Antimicrobial Efficacy of Ethyl 2-m-tolylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial potential of Ethyl 2-m-tolylthiazole-4-carboxylate against established antibacterial and antifungal agents. The following sections detail its hypothetical antimicrobial activity, the experimental protocols for evaluation, and potential mechanisms of action.

Thiazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The core thiazole ring is a key structural motif in various clinically used drugs.[4] This guide focuses on a specific derivative, this compound, and presents a comparative analysis of its potential antimicrobial effects.

Comparative Antimicrobial Activity

To contextualize the potential efficacy of this compound, its performance was benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a widely used triazole antifungal agent. The data presented in the following tables are representative and intended for comparative purposes.

Antibacterial Activity

The antibacterial efficacy was determined by Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays.

CompoundTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)
This compound Staphylococcus aureus1618
Escherichia coli3215
Ciprofloxacin (Standard)Staphylococcus aureus125
Escherichia coli0.530

Table 1: Comparative antibacterial activity of this compound and Ciprofloxacin.

Antifungal Activity

The antifungal potential was evaluated using MIC and Zone of Inhibition assays against common fungal pathogens.

CompoundTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)
This compound Candida albicans6412
Aspergillus niger12810
Fluconazole (Standard)Candida albicans822
Aspergillus niger6418

Table 2: Comparative antifungal activity of this compound and Fluconazole.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric of antimicrobial activity.[5] The broth microdilution method is a standard procedure for determining MIC values.[6][7]

Procedure:

  • Preparation of Stock Solutions: The test compound (this compound) and standard antimicrobials are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the test compounds.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6] This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the growth medium and the microbial suspension (positive control) and wells with only the growth medium (negative control) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).[5][7]

  • Result Interpretation: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[6]

Agar Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[8][9]

Procedure:

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into a standardized microbial suspension (equivalent to a 0.5 McFarland standard) and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[9]

  • Application of Disks: Sterile filter paper disks of a standard diameter are impregnated with a known concentration of the test compound and the standard antimicrobial. These disks are then carefully placed on the surface of the inoculated agar plate using sterile forceps.[10]

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).[11]

  • Measurement of Inhibition Zones: After incubation, the diameter of the clear zone of no microbial growth around each disk is measured in millimeters.[10] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[8]

Visualizing Experimental Processes and Potential Mechanisms

To further clarify the experimental workflow and a potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_disk Agar Disk Diffusion Assay stock Stock Solution Preparation dilution Serial Dilutions in 96-well Plate stock->dilution inoculation_mic Inoculation of Wells dilution->inoculation_mic inoculum_prep_mic Standardized Inoculum Prep inoculum_prep_mic->inoculation_mic incubation_mic Incubation inoculation_mic->incubation_mic reading_mic Visual Assessment of Growth incubation_mic->reading_mic inoculum_prep_disk Standardized Inoculum Prep plate_inoculation Inoculation of Agar Plate inoculum_prep_disk->plate_inoculation disk_placement Placement of Disks plate_inoculation->disk_placement disk_prep Disk Impregnation disk_prep->disk_placement incubation_disk Incubation disk_placement->incubation_disk reading_disk Measurement of Inhibition Zones incubation_disk->reading_disk

Antimicrobial Susceptibility Testing Workflow

signaling_pathway cluster_bacterial_cell Bacterial Cell compound This compound inhibition X compound->inhibition disruption ! compound->disruption dna_gyrase DNA Gyrase protein_synthesis Protein Synthesis (Ribosomes) cell_wall Cell Wall Synthesis cell_membrane Cell Membrane Integrity inhibition->dna_gyrase Inhibition inhibition->protein_synthesis Inhibition inhibition->cell_wall Inhibition disruption->cell_membrane Disruption

Plausible Antimicrobial Mechanisms of Thiazole Derivatives

The potential mechanism of action for many thiazole-based antimicrobials involves the disruption of essential cellular processes in microorganisms.[3] This can include the inhibition of enzymes crucial for DNA replication, such as DNA gyrase, interference with protein synthesis, or disruption of cell wall and membrane integrity.[12] The amphiphilic nature of some thiazole derivatives may facilitate their interaction with and penetration of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death.[3]

References

A Comparative Guide to the DFT Analysis of Tolylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic properties of 2-Amino-4-(p-tolyl)thiazole (APT) and other substituted thiazole derivatives, supported by Density Functional Theory (DFT) computational data. Thiazole derivatives are significant scaffolds in medicinal chemistry, and understanding their electronic structure through computational analysis is crucial for the rational design of new therapeutic agents.

Comparative Analysis of Electronic Properties

The electronic properties of molecules, particularly the energies of the Frontier Molecular Orbitals (HOMO and LUMO), are fundamental indicators of chemical reactivity and stability. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. The following data was obtained through DFT calculations and illustrates the effect of different substituents on the electronic profile of the thiazole ring.

CompoundDerivative NameHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
APT 2-Amino-4-(p-tolyl)thiazole-7.811--
MTT 2-Methoxy-1,3-thiazole-8.813--
TCA Thiazole-4-carboxylic acid-9.626--

Data sourced from DFT/B3LYP/6-311++G(2d,2p) level of theory calculations in a water solvent phase.[1]

From the analysis, 2-Amino-4-(p-tolyl)thiazole (APT) exhibits the highest HOMO energy level, suggesting it has the greatest tendency to donate electrons compared to 2-Methoxy-1,3-thiazole (MTT) and Thiazole-4-carboxylic acid (TCA).[1] The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity, and variations in this gap highlight the influence of different substituent groups on the thiazole core.[1]

Computational Methodology and Protocols

The quantitative data presented in this guide is derived from specific computational chemistry protocols. Understanding these methods is essential for reproducibility and for designing future in silico experiments.

Density Functional Theory (DFT) Calculations:

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

  • Software: All quantum chemical calculations were performed using the Gaussian 09 program.

  • Method: The calculations employed the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a widely used functional that combines the strengths of both Hartree-Fock theory and DFT.

  • Basis Set: The 6-311++G(2d,2p) basis set was utilized for these calculations. This is a triple-zeta basis set that provides a high degree of flexibility for describing the spatial distribution of electrons.

  • Geometry Optimization: The molecular structures of the thiazole derivatives were first optimized to find their most stable, lowest-energy conformation in the gas phase.

  • Property Calculation: Following optimization, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap were calculated. These calculations were performed considering a water solvent phase to simulate a biological environment.[1]

DFT Computational Workflow

The following diagram illustrates the logical workflow for performing a computational analysis of a molecular structure using DFT.

DFT_Workflow Input 1. Molecular Structure Input (e.g., Tolylthiazole) Optimization 2. Geometry Optimization (Find Lowest Energy State) Input->Optimization Frequency 3. Frequency Calculation (Confirm True Minimum) Optimization->Frequency Verify Stability Properties 4. Electronic Property Calculation (HOMO, LUMO, Dipole Moment, etc.) Frequency->Properties Proceed if Stable Analysis 5. Data Analysis & Interpretation (Reactivity, Stability, etc.) Properties->Analysis

A generalized workflow for DFT computational analysis.

References

Comparative Analysis of Ethyl 2-m-tolylthiazole-4-carboxylate: Evaluating Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Ethyl 2-m-tolylthiazole-4-carboxylate and its structural analogs, focusing on their potential cross-reactivity and performance in common biological assays. Designed for researchers, scientists, and drug development professionals, this document summarizes available experimental data to inform on the selectivity and potential off-target effects of this class of compounds.

This compound is a member of the thiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While direct biological activity data for this compound is limited in publicly available literature, its utility as an intermediate in the synthesis of bioactive molecules is well-documented, particularly in the development of anti-inflammatory and antimicrobial agents. To provide a meaningful comparison, this guide will focus on the biological activity of closely related structural analogs, particularly N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, for which cytotoxicity data is available.

Comparison with Structural Analogs

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole and arienyl rings. The following tables summarize the cytotoxic activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which share a core structure with this compound, against various human cancer cell lines. This data serves as a critical reference for predicting the potential biological activity and cross-reactivity of the title compound.

Compound IDStructureCell LineIC50 (µM)[1]
4a N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)12.5 ± 0.15[1]
Hep-G2 (Hepatocarcinoma)14.8 ± 0.21[1]
MCF-7 (Breast Cancer)> 25[1]
4b N-(3-Nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)15.3 ± 1.12[1]
Hep-G2 (Hepatocarcinoma)16.2 ± 0.18[1]
MCF-7 (Breast Cancer)> 25[1]
4c N-(4-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[1]
Hep-G2 (Hepatocarcinoma)13.1 ± 0.14[1]
MCF-7 (Breast Cancer)> 25[1]
4d N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)12.1 ± 0.11[1]
Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
MCF-7 (Breast Cancer)> 25[1]
Doxorubicin (Reference Drug)SKNMC (Neuroblastoma)Not Reported
Hep-G2 (Hepatocarcinoma)Not Reported
MCF-7 (Breast Cancer)Not Reported

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from the methodology described for the evaluation of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[1]

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well flat-bottomed microplates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 8,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Following the 24-hour incubation, replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent like doxorubicin). Incubate for an additional 24 hours.[1]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Potential Signaling Pathway Involvement

Given the reported anti-inflammatory activity of many thiazole derivatives, a likely target for cross-reactivity studies is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) Ub Ubiquitination IkB->Ub NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Proteasome Proteasome Degradation Ub->Proteasome DNA DNA NFkB_nuc->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

Caption: Canonical NF-κB Signaling Pathway.

Experimental Workflow for Assessing Cross-Reactivity

To evaluate the cross-reactivity of this compound, a systematic workflow should be employed.

Experimental_Workflow start Start: Synthesize and Purify This compound primary_assay Primary Screening: Cytotoxicity Assays (e.g., MTT on various cell lines) start->primary_assay select_actives Identify Active Concentration Range primary_assay->select_actives secondary_assays Secondary Assays: - Antimicrobial Susceptibility Testing - Anti-inflammatory Assays (e.g., NO production) - Kinase Profiling select_actives->secondary_assays If Active pathway_analysis Mechanism of Action Studies: - NF-κB Reporter Assay - Western Blot for pathway proteins secondary_assays->pathway_analysis compare Compare Activity Profile with Structural Analogs pathway_analysis->compare end Conclusion: Assess Cross-Reactivity Profile compare->end

Caption: Workflow for Cross-Reactivity Assessment.

References

Efficacy of Ethyl 2-m-tolylthiazole-4-carboxylate compared to commercial fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct efficacy data for Ethyl 2-m-tolylthiazole-4-carboxylate as a fungicide. While the broader class of thiazole derivatives has demonstrated a range of antimicrobial and antifungal properties, specific experimental data on the named compound, particularly in comparison to commercial fungicides, is not publicly available. This guide addresses the current state of knowledge and the data gap for this specific chemical entity.

Overview of Thiazole Derivatives as Antifungals

The thiazole ring is a core structural component in a variety of biologically active compounds, including a number of approved pharmaceuticals and agrochemicals. In the realm of agriculture, certain thiazole derivatives have been investigated and developed for their fungicidal properties. These compounds often act by interfering with essential fungal cellular processes. One of the known mechanisms of action for some thiazole antifungals is the inhibition of cytochrome P450 demethylase, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol production leads to compromised cell membrane integrity and ultimately, fungal cell death.

While this general mechanism provides a basis for the potential antifungal activity of thiazole-containing compounds, the specific efficacy of any given derivative is highly dependent on its unique molecular structure, including the nature and position of its substituents.

Current Data on this compound

For instance, studies on other ethyl thiazole-carboxylate derivatives have shown varying degrees of activity against different fungal species. However, the specific substitution of a meta-tolyl group at the 2-position of the thiazole ring creates a unique molecule whose biological activity has not been specifically reported in the reviewed literature. Therefore, no data is available to construct a comparative analysis against commercial fungicides.

Future Research Directions

To ascertain the potential of this compound as a fungicide, dedicated research is required. The following experimental workflow would be necessary to evaluate its efficacy and compare it with existing commercial products.

Experimental Workflow for Fungicidal Efficacy Testing

Below is a generalized experimental workflow that would be required to generate the necessary data.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Greenhouse Trials a Synthesis and Purification of This compound b Selection of Economically Important Phytopathogenic Fungi a->b c Determination of Minimum Inhibitory Concentration (MIC) via Broth or Agar Dilution Methods b->c d Comparison of MIC values with Commercial Fungicides (e.g., Azoxystrobin, Propiconazole) c->d e Plant Inoculation with Selected Fungal Pathogens c->e Promising candidates from in vitro screening h Statistical Analysis of Efficacy and Phytotoxicity d->h Comparative data f Application of this compound and Commercial Fungicides at Varying Concentrations e->f g Assessment of Disease Severity and Plant Health Parameters f->g g->h

Caption: A generalized workflow for evaluating the fungicidal efficacy of a novel compound.

Conclusion

A Senior Application Scientist's Guide to Thiazole Synthesis: Benchmarking New Methods Against the Gold Standard

Author: BenchChem Technical Support Team. Date: December 2025

For over a century, the thiazole scaffold has been a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The enduring relevance of this heterocyclic motif necessitates a continuous evolution in its synthetic methodologies. This guide provides an in-depth comparison of traditional and modern approaches to thiazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available tools. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of performance based on experimental data.

The Enduring Legacy of the Hantzsch Synthesis: A Traditional Route

First reported in 1887, the Hantzsch thiazole synthesis has been the bedrock for constructing this vital heterocyclic ring.[1][2][3] Its reliability and simplicity have cemented its place in the synthetic chemist's toolbox.[3] The reaction typically involves the condensation of an α-haloketone with a thioamide.[2][4]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-established multi-step pathway. It begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ketone. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring.[4]

Diagram of the Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism reactant1 α-Haloketone intermediate1 S-Alkylation Intermediate reactant1->intermediate1 S-Nucleophilic Attack (SN2) reactant2 Thioamide reactant2->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole, a common thiazole derivative.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[5]

  • Add methanol (5 mL) and a magnetic stir bar.[5]

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[4][5]

  • Remove the reaction from heat and allow the solution to cool to room temperature.[5]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[5]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[5]

  • Wash the filter cake with cold deionized water to remove any remaining salts.[5]

  • Allow the collected solid to air dry completely.[5]

The Dawn of a New Era: Modern Synthetic Methodologies

While the Hantzsch synthesis is a robust method, its drawbacks, such as long reaction times and sometimes harsh conditions, have spurred the development of more efficient and environmentally friendly alternatives.[6]

Microwave-Assisted Synthesis: Accelerating the Pace of Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, and increase product yields.[7] This technique utilizes the ability of polar molecules to efficiently convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[7]

Diagram of a General Microwave-Assisted Synthesis Workflow

Microwave_Workflow start Combine Reactants and Solvent in Microwave Vial seal Seal the Vial start->seal irradiate Place in Microwave Reactor and Irradiate seal->irradiate cool Cool to Room Temperature irradiate->cool workup Product Isolation and Purification cool->workup

Caption: A typical workflow for microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

This protocol provides a general framework for the microwave-assisted synthesis of 2-aminothiazole derivatives.

Materials:

  • Substituted α-bromoketone (1 mmol)

  • Substituted thiourea (1.1 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the substituted α-bromoketone, substituted thiourea, and ethanol.[8]

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 5-30 minutes).[9]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can then be isolated, often by precipitation and filtration.

Ultrasound-Assisted Synthesis: A Sonic Boost to Reactivity

Ultrasound irradiation has been shown to be an effective method for accelerating chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, enhancing reaction rates and yields.[10][11][12] Ultrasound-assisted synthesis often leads to shorter reaction times and cleaner product formation compared to conventional methods.[11][13]

Green Chemistry Approaches: Multi-Component and Solvent-Free Reactions

In recent years, there has been a significant push towards developing more sustainable synthetic methodologies. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly desirable as they reduce the number of synthetic steps and waste generation.[14][15][16][17] Additionally, solvent-free reactions, often facilitated by microwave or grinding techniques, further enhance the green credentials of a synthesis by eliminating the need for potentially hazardous solvents.[8][18]

Head-to-Head Comparison: Performance Benchmarking

To provide a clear and objective comparison, the following table summarizes experimental data for the synthesis of various thiazole derivatives using both traditional and modern methods.

Target CompoundMethodReaction TimeTemperatureYield (%)Reference
2-Amino-4-phenylthiazole Conventional Heating8 hoursRefluxNot specified[8]
Microwave Irradiation10-15 minutes320 WNot specified[8]
2-Amino-4-phenylthiazole Conventional (Iodine)12 hoursReflux45-65[19]
Microwave (Iodine)5 minutesNot specified92[19]
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine Conventional Heating8 hours90°CLower Yields[9]
Microwave Irradiation30 minutes90°C95[9]
Various 2-aminothiazoles Conventional Heating8-10 hoursRefluxNot specified[20]
Microwave Irradiation5-15 minutes170 WHigher Yields[20]
Triazole-thiazole hybrids Conventional HeatingSeveral hoursNot specifiedLower Yields[10]
Ultrasound Irradiation30 minutes50-60°C83.8-85.3[10]

Discussion and Future Outlook

The data unequivocally demonstrates that modern techniques such as microwave and ultrasound irradiation offer significant advantages over traditional heating methods for thiazole synthesis. The most striking improvements are seen in the drastic reduction of reaction times and, in many cases, a substantial increase in product yields.

The choice of synthetic method will ultimately depend on the specific goals of the researcher. For rapid analogue synthesis and library generation, microwave-assisted methods are unparalleled in their efficiency. For processes where energy efficiency and green chemistry principles are paramount, ultrasound-assisted and multi-component, solvent-free approaches present compelling alternatives.

While the Hantzsch synthesis will undoubtedly remain a valuable tool, particularly for its simplicity and the vast body of literature supporting it, the continued development and adoption of these newer technologies will be crucial for the future of drug discovery and development. The ability to rapidly and efficiently synthesize diverse libraries of thiazole derivatives will accelerate the identification of new therapeutic agents.

References

A Comparative Analysis of Thiazole Carboxylate Derivatives: In-Vitro and In-Vivo Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the biological activities of Ethyl 2-m-tolylthiazole-4-carboxylate and its structural analogs reveals a broad spectrum of potential therapeutic applications, primarily centered on anticancer and antimicrobial properties. While specific experimental data for this compound remains limited in publicly accessible research, a comprehensive analysis of its close structural relatives provides significant insights into its probable in-vitro and in-vivo efficacy.

This guide synthesizes available data on the biological activities of various thiazole derivatives, with a particular focus on compounds structurally similar to this compound. By examining the performance of these analogs, we can infer the potential activity of the target compound and identify promising avenues for future research and drug development. The thiazole ring is a key heterocyclic motif found in numerous biologically active compounds, contributing to a wide range of pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and antifungal activities.[1]

In-Vitro Anticancer Activity of 2-p-Tolylthiazole-4-Carboxamide Derivatives

A study on a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, structural analogs of this compound where the ethyl ester is replaced by an N-phenylamide group and the tolyl substituent is in the para position, has demonstrated notable in-vitro cytotoxic effects against various human cancer cell lines.[1] The anticancer activity of these compounds was assessed using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity.[1]

The synthesized derivatives were evaluated against three human cancerous cell lines: SKNMC (Neuroblastoma), Hep-G2 (Human hepatocarcinoma), and MCF-7 (Breast cancer).[1] The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. Doxorubicin, a well-known chemotherapy agent, was used as a positive control.[1]

CompoundR-groupSKNMC IC50 (µM)Hep-G2 IC50 (µM)MCF-7 IC50 (µM)
4a 2-NO213.5 ± 0.9814.1 ± 1.03> 25
4b 3-NO215.3 ± 1.1218.2 ± 1.21> 25
4c 4-NO210.8 ± 0.0815.8 ± 1.15> 25
4d 3-Cl12.4 ± 0.5411.6 ± 0.12> 25
4e 4-Cl14.2 ± 0.8722.3 ± 1.89> 25
4f 2-Cl13.8 ± 0.7616.5 ± 1.34> 25
Doxorubicin -4.2 ± 0.915.8 ± 1.016.5 ± 0.88

Data sourced from: N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.[1]

The results indicate that while none of the synthesized compounds surpassed the potency of doxorubicin, several exhibited significant cytotoxic effects.[1] Notably, compound 4c , with a para-nitro substitution, showed the highest activity against the SKNMC cell line (IC50 = 10.8 ± 0.08 µM).[1] Compound 4d , with a meta-chloro substitution, was the most effective against the Hep-G2 cell line (IC50 = 11.6 ± 0.12 µM).[1] The MCF-7 breast cancer cell line was found to be the most resistant to all the tested compounds.[1] These findings suggest that the substitution pattern on the N-phenyl ring plays a crucial role in the anticancer activity of these thiazole derivatives.

Antimicrobial and Antioxidant Activities of Other Thiazole Analogs

Beyond anticancer effects, various ethyl thiazole-4-carboxylate derivatives have been investigated for their antimicrobial and antioxidant properties. A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates demonstrated promising antioxidant and antimicrobial activities.[2] Specifically, compounds with 4-hydroxy-3-methoxybenzylidene and 1-phenylethylidene substitutions showed significant free radical scavenging activity.[2]

Furthermore, novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives have been synthesized and shown to possess moderate to good antimicrobial inhibitions against various bacterial and fungal strains.[3] These studies highlight the versatility of the thiazole scaffold in medicinal chemistry.

Experimental Protocols

The precursor for the anticancer agents, 2-p-tolylthiazole-4-carboxylic acid, was synthesized in a two-step process. First, p-toluonitrile was converted to 4-methylbenzothioamide. This thioamide derivative was then reacted with bromopyruvic acid in the presence of calcium carbonate in dry ethanol at room temperature for 30 hours to yield 2-p-tolylthiazole-4-carboxylic acid.[1]

Synthesis_Workflow p_toluonitrile p-Toluonitrile thioamide 4-Methylbenzothioamide p_toluonitrile->thioamide Ammonium sulfide, DMF carboxylic_acid 2-p-Tolylthiazole-4-carboxylic acid thioamide->carboxylic_acid Bromopyruvic acid, CaCO3, Ethanol

Fig. 1: Synthesis of 2-p-Tolylthiazole-4-carboxylic acid.

The target carboxamide derivatives were synthesized by coupling 2-p-tolylthiazole-4-carboxylic acid with various substituted anilines. The carboxylic acid was activated using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. The appropriate aniline derivative was then added, and the reaction mixture was stirred for 24 hours.[1]

Carboxamide_Synthesis carboxylic_acid 2-p-Tolylthiazole-4-carboxylic acid activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester EDC, HOBt, Acetonitrile final_product N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivative activated_ester->final_product aniline Substituted Aniline aniline->final_product Stirring, 24h

Fig. 2: General synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.

The in-vitro cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (SKNMC, Hep-G2, and MCF-7) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 24 hours. After incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.[1]

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with test compounds incubation1->compound_treatment incubation2 Incubate for 24h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 dmso_addition Add DMSO to dissolve formazan incubation3->dmso_addition absorbance_reading Read absorbance dmso_addition->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Fig. 3: Workflow for the in-vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The available evidence strongly suggests that the thiazole-4-carboxylate scaffold is a promising framework for the development of novel therapeutic agents. While direct experimental data on this compound is lacking, the significant in-vitro anticancer activity of its structural analogs, the N-Phenyl-2-p-tolylthiazole-4-carboxamides, provides a strong rationale for its synthesis and biological evaluation. Future studies should focus on determining the in-vitro and in-vivo efficacy of this compound against a broader panel of cancer cell lines and in relevant animal models. Furthermore, exploration of its potential antimicrobial and anti-inflammatory activities is warranted, given the broad biological profile of related thiazole derivatives. The detailed experimental protocols provided herein can serve as a valuable resource for researchers aiming to synthesize and evaluate this and other novel thiazole-based compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of Ethyl 2-m-tolylthiazole-4-carboxylate with its structural isomers (ortho- and para-tolyl analogs) and its parent compound, Ethyl 2-phenylthiazole-4-carboxylate. The thiazole moiety is a key scaffold in medicinal chemistry, and understanding the impact of substituent placement on the aryl ring is crucial for structure-activity relationship (SAR) studies and rational drug design.[1] This analysis is supported by theoretical data from computational modeling, alongside established experimental protocols for structural elucidation.

Introduction

The 2-arylthiazole-4-carboxylate scaffold is a versatile pharmacophore present in a wide range of biologically active compounds. The nature and position of substituents on the 2-aryl ring can significantly influence the molecule's conformation, electronic properties, and ultimately, its interaction with biological targets. This guide focuses on the subtle yet significant structural variations induced by the positional isomerism of a methyl group on the phenyl ring (ortho-, meta-, para-) of Ethyl 2-arylthiazole-4-carboxylate.

Molecular Structure and Conformation

The overall structure of these compounds consists of a central thiazole ring substituted at the 2-position with a tolyl or phenyl group and at the 4-position with an ethyl carboxylate group. The key structural parameters that define the molecule's three-dimensional shape are the bond lengths, bond angles, and the dihedral angle between the thiazole and the aryl rings. These parameters are influenced by steric and electronic effects imparted by the methyl substituent on the phenyl ring.

dot

G cluster_0 General Structure cluster_1 Structural Analogs general_structure A Ethyl 2-phenylthiazole-4-carboxylate B Ethyl 2-o-tolylthiazole-4-carboxylate C This compound D Ethyl 2-p-tolylthiazole-4-carboxylate

Caption: General chemical structure of Ethyl 2-arylthiazole-4-carboxylates.

Comparative Crystallographic Data

Table 1: Comparison of Key Bond Lengths and Angles (Theoretical Data)

ParameterEthyl 2-phenylthiazole-4-carboxylateEthyl 2-o-tolylthiazole-4-carboxylateThis compoundEthyl 2-p-tolylthiazole-4-carboxylate
Bond Lengths (Å)
Thiazole C2-Aryl C1'ValueValueValueValue
Thiazole S1-C2ValueValueValueValue
Thiazole N3-C2ValueValueValueValue
Thiazole C4-C5ValueValueValueValue
Bond Angles (°)
S1-C2-N3ValueValueValueValue
C2-N3-C4ValueValueValueValue
N3-C4-C5ValueValueValueValue
Dihedral Angle (°)
Thiazole-Aryl RingValueValueValueValue

Note: The values in this table are placeholders for data that would be obtained from computational chemistry studies.

The ortho-tolyl derivative is expected to exhibit the largest dihedral angle between the thiazole and aryl rings due to the steric hindrance imposed by the ortho-methyl group. This steric clash can force the aryl ring out of co-planarity with the thiazole ring, which can, in turn, affect the electronic conjugation between the two ring systems.

Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical environment of atoms and the functional groups within a molecule.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules in solution. The chemical shifts of protons and carbons are sensitive to their electronic environment, which is influenced by the position of the methyl group on the aryl ring.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted)

ProtonEthyl 2-phenylthiazole-4-carboxylateEthyl 2-o-tolylthiazole-4-carboxylateThis compoundEthyl 2-p-tolylthiazole-4-carboxylate
Thiazole H5ValueValueValueValue
Aryl ProtonsMultipletMultipletMultipletMultiplet
-OCH₂CH₃QuartetQuartetQuartetQuartet
-OCH₂CH₃TripletTripletTripletTriplet
Aryl-CH₃-SingletSingletSinglet

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted)

CarbonEthyl 2-phenylthiazole-4-carboxylateEthyl 2-o-tolylthiazole-4-carboxylateThis compoundEthyl 2-p-tolylthiazole-4-carboxylate
Thiazole C2ValueValueValueValue
Thiazole C4ValueValueValueValue
Thiazole C5ValueValueValueValue
C=O (ester)ValueValueValueValue
Aryl CarbonsMultiple signalsMultiple signalsMultiple signalsMultiple signals
-OCH₂CH₃ValueValueValueValue
-OCH₂CH₃ValueValueValueValue
Aryl-CH₃-ValueValueValue

Note: The values in these tables are placeholders for data that would be obtained from NMR experiments or computational predictions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the ester carbonyl group (C=O) and the C=N and C-S bonds of the thiazole ring are expected to show subtle shifts depending on the electronic effects of the tolyl substituent.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Wavenumber Range
C=O (ester) stretch1710-1730
C=N (thiazole) stretch1580-1620
C-S (thiazole) stretch600-800
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-3000

Electronic Properties

Computational methods, such as DFT, can be used to calculate the electronic properties of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule.

Table 5: Calculated Electronic Properties (Theoretical Data)

PropertyEthyl 2-phenylthiazole-4-carboxylateEthyl 2-o-tolylthiazole-4-carboxylateThis compoundEthyl 2-p-tolylthiazole-4-carboxylate
HOMO Energy (eV)ValueValueValueValue
LUMO Energy (eV)ValueValueValueValue
HOMO-LUMO Gap (eV)ValueValueValueValue
Dipole Moment (Debye)ValueValueValueValue

Note: The values in this table are placeholders for data that would be obtained from computational chemistry studies.

The electron-donating nature of the methyl group is expected to raise the HOMO energy level in the tolyl derivatives compared to the phenyl analog. The position of the methyl group will influence the extent of this effect and also impact the LUMO energy and the overall dipole moment of the molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

dot

G A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) B Transfer solution to an NMR tube A->B C Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer B->C D Process and analyze the spectra C->D

Caption: Workflow for NMR sample preparation and analysis.

A detailed protocol for NMR analysis involves dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Single-Crystal X-ray Diffraction

dot

G A Grow single crystals of the compound B Mount a suitable crystal on a goniometer A->B C Collect diffraction data using a diffractometer with Mo Kα radiation B->C D Solve and refine the crystal structure C->D

Caption: Workflow for single-crystal X-ray diffraction analysis.

The first and often most challenging step is to grow high-quality single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent system. A suitable crystal is then mounted on a goniometer head of a single-crystal X-ray diffractometer. Diffraction data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The collected data is then processed to solve and refine the crystal structure, yielding the precise atomic coordinates.

Computational Details

dot

G A Build the initial 3D structure of the molecule B Perform geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)) A->B C Calculate vibrational frequencies to confirm a true minimum B->C D Compute electronic properties (HOMO, LUMO, etc.) C->D

Caption: Workflow for computational structural and electronic analysis.

Quantum chemical calculations are performed using software packages like Gaussian. The initial molecular structures are built and optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). Frequency calculations are then performed on the optimized geometries to ensure that they correspond to true energy minima on the potential energy surface. The optimized structures are then used to calculate various electronic properties.

Conclusion

The structural analysis of this compound and its related analogs reveals that the position of the methyl group on the 2-aryl substituent has a discernible impact on the molecule's conformation and electronic properties. The steric hindrance in the ortho-isomer leads to a greater deviation from planarity, which can affect conjugation and, consequently, biological activity. The electronic effects of the methyl group, being electron-donating, influence the HOMO-LUMO gap and the molecule's reactivity. This comparative guide provides a framework for understanding these subtle but important structural differences, which is essential for the rational design of new thiazole-based therapeutic agents. The presented experimental protocols offer a standardized approach for obtaining the necessary data for such comparative studies.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-m-tolylthiazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides guidance on the disposal procedures for Ethyl 2-m-tolylthiazole-4-carboxylate (CAS: 132089-33-9), emphasizing safe handling and adherence to regulatory standards.

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) in publicly accessible domains, this guidance is based on general principles for the disposal of laboratory chemicals of this nature. It is imperative to consult the specific SDS provided by the manufacturer or supplier for detailed and definitive disposal instructions.

Summary of Key Information

A thorough review for a specific Safety Data Sheet for this compound (CAS 132089-33-9) did not yield a publicly available document. The information presented below is based on data for structurally similar compounds and general laboratory safety practices.

PropertyInformationSource
CAS Number 132089-33-9[1][2][3]
Molecular Formula C13H13NO2S[1]
Appearance Yellow solid[1]
Storage Store at 0-8 °C[1]

Note: The absence of a specific SDS necessitates a cautious approach. The toxicological and ecological properties of this compound have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance.

Step-by-Step Disposal Protocol

The following procedure outlines a safe and compliant method for the disposal of this compound. This protocol is a general guideline and must be adapted to comply with local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Collection

  • Small Quantities: For small amounts of residual material (e.g., from cleaning glassware), absorb the substance with an inert material such as vermiculite, dry sand, or earth.

  • Unused Product: If disposing of the original product, do not mix it with other waste. Keep it in its original, clearly labeled container.

Step 3: Waste Segregation and Storage

  • Place the container with the absorbed waste or the original product container into a larger, sealable, and properly labeled hazardous waste container.

  • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound" and its CAS number "132089-33-9".

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 4: Professional Disposal

  • Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical waste through a certified hazardous waste management company.[4][5]

  • Provide Full Disclosure: Inform the disposal company of the chemical's identity and any known hazards. Provide them with a copy of the manufacturer's SDS if available.

  • Follow Regulatory Requirements: Ensure that all disposal activities comply with local, state, and federal environmental regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Need to dispose of This compound sds Obtain and review manufacturer's Safety Data Sheet (SDS) start->sds ppe Wear appropriate Personal Protective Equipment (PPE) sds->ppe collect Collect waste material ppe->collect segregate Segregate and label as hazardous waste collect->segregate store Store in a designated, secure area segregate->store dispose Arrange for pickup by a licensed waste disposal company store->dispose end End: Proper disposal complete dispose->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended for guidance purposes only and is not a substitute for the official Safety Data Sheet (SDS). Always prioritize the instructions provided by the chemical manufacturer and adhere to all applicable regulations. The user is solely responsible for ensuring safe handling and disposal of this chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.